Danshenol C
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,10R)-10-hydroxy-1,6-dimethyl-10-(2-oxopropyl)-1,2-dihydronaphtho[1,2-g][1]benzofuran-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-11-5-4-6-15-14(11)7-8-16-18(15)21(24,9-13(3)22)20(23)17-12(2)10-25-19(16)17/h4-8,12,24H,9-10H2,1-3H3/t12-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYKPUPMMFGHQW-LAJNKCICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C1C(=O)C(C3=C2C=CC4=C(C=CC=C43)C)(CC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C1C(=O)[C@](C3=C2C=CC4=C(C=CC=C43)C)(CC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Isolation of Danshenol C from Salvia miltiorrhiza: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of Danshenol C, a lipophilic diterpenoid compound found in the roots of Salvia miltiorrhiza (Danshen). This document details generalized experimental protocols for its extraction and purification, summarizes its known biological functions, and visualizes key processes and pathways.
Introduction
Salvia miltiorrhiza Bunge, commonly known as Danshen, is a perennial plant highly valued in traditional Chinese medicine for its therapeutic effects on cardiovascular and cerebrovascular diseases.[1] The medicinal properties of Danshen are attributed to two major classes of chemical constituents: water-soluble phenolic acids and lipid-soluble diterpenoid quinones, known as tanshinones.[1] this compound belongs to this latter group of lipophilic compounds. While the initial isolation and structure elucidation of new tanshinones, presumably including this compound, were reported in 1990, the specific details from this original publication are not widely available.[2][3] This guide, therefore, presents a representative methodology for the isolation of this compound based on established techniques for separating similar diterpenoids from Salvia miltiorrhiza.
Isolation and Purification: A Representative Protocol
The isolation of this compound from the dried roots of Salvia miltiorrhiza is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a composite methodology based on common practices for isolating lipophilic diterpenoids from this plant.[4][5]
Experimental Protocols
1. Preparation of Plant Material and Crude Extraction:
-
Plant Material: Dried roots of Salvia miltiorrhiza are ground into a fine powder to increase the surface area for solvent extraction.
-
Extraction Solvent: 95% Ethanol is typically used for the exhaustive extraction of both lipophilic and moderately polar compounds.
-
Procedure:
-
The powdered root material is subjected to reflux extraction with 95% ethanol. This process is repeated multiple times (typically 2-3 times) to ensure maximum yield.
-
The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a viscous crude extract.
-
2. Solvent Partitioning (Fractionation):
-
Objective: To separate compounds based on their polarity, thereby enriching the fraction containing the lipophilic diterpenoids like this compound.
-
Procedure:
-
The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane and ethyl acetate.
-
The ethyl acetate fraction, which contains the majority of the tanshinone-type diterpenoids, is collected.
-
The ethyl acetate solvent is removed under reduced pressure to yield a dried, enriched diterpenoid fraction.
-
3. Chromatographic Purification:
-
Objective: To isolate individual compounds from the enriched fraction. This typically requires multiple chromatographic steps.
-
Column Chromatography (Silica Gel):
-
The dried ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.
-
The column is eluted with a gradient solvent system, commonly a mixture of n-hexane and ethyl acetate, with gradually increasing polarity.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with similar retention factors. Fractions containing this compound are pooled and concentrated.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Final purification is often achieved using preparative or semi-preparative HPLC.
-
A C18 reverse-phase column is commonly used.
-
The mobile phase is typically a gradient of methanol and water or acetonitrile and water.[6]
-
The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.
-
The solvent is evaporated to yield the purified this compound.
-
4. Structure Elucidation:
-
The definitive structure of the isolated this compound is confirmed using a combination of spectroscopic methods:
Generalized Isolation Workflow
Biological Activity and Signaling Pathways
Recent studies have begun to elucidate the pharmacological potential of this compound, particularly in the context of cellular signaling and disease modulation.
| Biological Activity | Target/Pathway | Observed Effect | Reference |
| Anti-peritoneal fibrosis | MAPK, Apoptosis, Calcium signaling, JAK-STAT, TNF signaling pathways | Modulates crucial molecular pathways and regulates cellular responses to chemical stress and inflammatory stimuli. | N/A |
Key Signaling Pathways Modulated by this compound
Network pharmacology and subsequent biological validation have suggested that this compound exerts its effects by modulating several key signaling pathways. The compound has been shown to influence the expression of core target proteins such as STAT3, MAPK14 (p38), MAPK8 (JNK1), and CASP3 (Caspase-3).
The diagram below illustrates the putative mechanism of this compound in modulating these interconnected pathways, leading to its therapeutic effects.
References
- 1. academicjournals.org [academicjournals.org]
- 2. acgpubs.org [acgpubs.org]
- 3. brieflands.com [brieflands.com]
- 4. Isolation of two highly potent and non-toxic inhibitors of human immunodeficiency virus type 1 (HIV-1) integrase from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HKU Scholars Hub: Preparative isolation and purification of six diterpenoids from the Chinese medicinal plant Salvia miltiorrhiza by high-speed counter-current chromatography [hub.hku.hk]
- 6. Chemical Analysis of the Herbal Medicine Salviae miltiorrhizae Radix et Rhizoma (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. rsc.org [rsc.org]
Danshenol C chemical structure and properties
This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Danshenol C, a diterpenoid compound. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Chemical Structure and Properties
This compound is a diterpenoid compound that has been isolated from plants of the Salvia genus, such as Salvia miltiorrhiza (Danshen).[1][2] It is classified as a tanshinone derivative.[3] Structurally, it is characterized by an aromatic A-ring and a dihydrofuran D-ring.[3]
The following table summarizes the key chemical and physical properties of this compound. These properties are essential for understanding its behavior in biological systems and for developing analytical methods.
| Property | Value | Reference |
| IUPAC Name | (1R,10R)-10-hydroxy-1,6-dimethyl-10-(2-oxopropyl)-1,2-dihydronaphtho[1,2-g][1]benzofuran-11-one | [1] |
| Molecular Formula | C₂₁H₂₀O₄ | [1] |
| Molecular Weight | 336.4 g/mol | [1] |
| Exact Mass | 336.136 Da | [1] |
| SMILES | C[C@H]1COC2=C1C(=O)--INVALID-LINK--(CC(=O)C)O | [1] |
| InChI Key | WQYKPUPMMFGHQW-LAJNKCICSA-N | [1] |
| Topological Polar Surface Area | 63.6 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 2 | [1] |
| XLogP | 3.0 | [1] |
| LogS (ESOL) | -3.99 | [1] |
| Appearance | Not specified in provided results. | |
| Melting Point | Not specified in provided results. | |
| Boiling Point | Not specified in provided results. | |
| Solubility | Considered a lipophilic compound.[2][4] The negative LogS value suggests low water solubility.[1] |
Biological Activities and Therapeutic Potential
This compound has demonstrated significant biological activities, particularly in the realm of cancer research. It is considered a promising candidate for further investigation as a therapeutic agent.
Studies have highlighted this compound's potent cytotoxic and antiproliferative properties against various cancer cell lines. Its efficacy has been shown to surpass that of other well-known tanshinones, such as dihydrotanshinone I.[3]
The table below summarizes the observed effects of this compound on cancer cell lines.
| Cell Line | Cancer Type | Effect | Concentration | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | Proliferation Inhibition: Significant reduction in cell proliferation. | 1, 5, 10 µM | [3] |
| Mitochondrial Activity Reduction: Reduced to 10.1 ± 2.3% of control. Pronounced effects were still seen at 2.5 µM (reduced to 46.6 ± 11.8%). | 10 µM | [3] | ||
| HL-60 | Promyelocytic Leukemia | Proliferation Inhibition: Significant reduction in cell proliferation. | 1, 5, 10 µM | [3] |
| Mitochondrial Activity Reduction: Reduced to 1.2 ± 1.2% of control. | 5 µM | [3] |
Importantly, this compound showed a lack of toxicity against non-malignant human stroma cells (HS-5), suggesting a favorable selectivity profile for cancer cells.[3]
Beyond its anticancer properties, this compound has been noted for other potential therapeutic effects, including:
These activities suggest that this compound may have a broader therapeutic potential that warrants further exploration.
Experimental Protocols
This section details the methodologies used in the characterization and evaluation of this compound.
This compound is a natural product isolated from the roots of Salvia species.
-
Source Material: Roots of Salvia glutinosa or Salvia miltiorrhiza.[3]
-
Extraction: The specific extraction solvent and procedure are not detailed in the provided search results but typically involve extraction with organic solvents like methanol or ethanol.
-
Purification: The isolation of pure this compound involves chromatographic techniques. While the exact protocol for this compound is not specified, a general approach for related diterpenes from S. glutinosa is referenced.[3]
The concentration and purity of this compound in plant extracts can be determined using Ultra-High-Performance Liquid Chromatography coupled with a Diode-Array Detector and Mass Spectrometry.
-
System: UHPLC-DAD-MS
-
Column: Kinetex C18 (100 x 2.1 mm, 1.7 µm particle size)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
0 min: 42% B
-
5 min: 45% B
-
11 min: 56% B
-
16 min: 85% B
-
20 min: 95% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 1 µL[3]
This assay measures the rate of DNA synthesis, which is indicative of cell proliferation.
-
Cell Seeding: MDA-MB-231 or HL-60 cells are seeded in 96-well plates.
-
Incubation: Cells are incubated overnight (MDA-MB-231) or for two hours (HL-60) at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: this compound is added at various test concentrations.
-
Radiolabeling: During the final 12-16 hours of incubation, [³H]-thymidine is added to each well.
-
Harvesting and Measurement: Cells are harvested, and the amount of incorporated [³H]-thymidine is measured using a scintillation counter to determine the level of proliferation.[3]
Visualizations: Workflows and Relationships
Diagrams generated using Graphviz provide a clear visual representation of experimental processes and conceptual relationships.
Caption: Experimental workflow for the isolation, analysis, and biological evaluation of this compound.
Caption: Comparative biological activity of this compound against other major tanshinones.
References
Bioavailability and Pharmacokinetics of Danshenol C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the currently available scientific information on the bioavailability and pharmacokinetics of Danshenol C. It is important to note that publicly available, in-depth pharmacokinetic studies providing specific quantitative parameters for this compound are limited. Data from closely related compounds, where available, are presented for contextual understanding and are clearly identified.
Introduction
This compound, a phenolic compound isolated from the traditional Chinese medicine Danshen (Salvia miltiorrhiza), has garnered interest for its potential therapeutic applications.[1] Understanding the bioavailability and pharmacokinetic profile of this compound is critical for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the known information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound, alongside detailed experimental methodologies and relevant signaling pathways.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its pharmacokinetic behavior.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₀O₄ | [1] |
| Molecular Weight | 336.38 g/mol | [1] |
| PubChem CID | 11688609 | [2] |
| Topological Polar Surface Area | 63.6 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| XLogP3 | 3.0 | [2] |
Bioavailability and Pharmacokinetics
Oral Bioavailability
A study on Danshenol B reported an oral bioavailability of 57.95%.[3] This suggests that Danshenol-type compounds may possess favorable absorption characteristics. It is important to note that this is an extrapolated estimation, and dedicated studies are required to determine the precise oral bioavailability of this compound.
Table 1: Reported Oral Bioavailability of a Related Danshenol Compound
| Compound | Oral Bioavailability (%) | Species | Reference |
| Danshenol B | 57.95 | Not Specified | [3] |
Metabolism and Excretion
The metabolic fate and excretion pathways of this compound have not been specifically elucidated. However, studies on other phenolic acids from Salvia miltiorrhiza indicate that metabolism primarily occurs in the liver, involving methylation, glucuronidation, and sulfation.[4] Renal excretion is a major route of elimination for these compounds and their metabolites.[4]
Experimental Protocols
Detailed in vivo pharmacokinetic experimental protocols for this compound are not currently published. However, a general methodology for a rodent pharmacokinetic study, based on standard practices for natural products, is outlined below. Additionally, a summary of an in vitro experimental protocol used in a study of this compound's effects on peritoneal fibrosis is provided.
General In Vivo Pharmacokinetic Study Protocol (Rodent Model)
This protocol is a generalized representation and would require optimization for specific studies on this compound.
Objective: To determine the pharmacokinetic profile of this compound in rats following oral and intravenous administration.
Animals: Male Sprague-Dawley rats (200-250 g).
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum. Animals are fasted overnight before dosing.
Dosing:
-
Intravenous (IV): this compound is dissolved in a suitable vehicle (e.g., a mixture of saline, ethanol, and polyethylene glycol) and administered as a single bolus injection via the tail vein at a dose of, for example, 5 mg/kg.
-
Oral (PO): this compound is suspended in a vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered by oral gavage at a dose of, for example, 50 mg/kg.
Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or retro-orbital plexus at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method: Plasma concentrations of this compound are determined using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.[5]
Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂, CL, Vd) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.
Workflow for a General In Vivo Pharmacokinetic Study
General workflow for an in vivo pharmacokinetic study.
In Vitro Experimental Protocol: Reversal of Peritoneal Fibrosis[1]
Cell Line: Human peritoneal mesothelial cell line (HMrSV5).
Treatment:
-
Cells were treated with various concentrations of this compound (5, 10, 15, 20, 25, 40, and 80 µM) alone to assess cytotoxicity.
-
For efficacy studies, cells were co-cultured with high-glucose peritoneal dialysate and different concentrations of this compound (10, 20, 40, 80, and 160 µM) for 48 hours.
Assays:
-
Cell Viability: CCK-8 assay was used to determine the effect of this compound on cell viability.
-
Gene Expression: Real-time RT-PCR was performed to measure the mRNA expression of target genes (MAPK8, MAPK14, CASP3, STAT3).
-
Protein Expression: Western blot analysis was used to quantify the protein levels of target genes.
Proposed signaling cascade of this compound in peritoneal fibrosis.
Conclusion and Future Directions
The available evidence suggests that this compound is a promising bioactive compound. Preliminary data on the related compound Danshenol B indicate potentially good oral bioavailability. Furthermore, initial in vitro studies have begun to elucidate its mechanism of action, implicating key signaling pathways involved in cellular stress and inflammation.
However, a significant knowledge gap exists regarding the detailed pharmacokinetic profile of this compound. To advance its development as a potential therapeutic agent, future research should prioritize:
-
Comprehensive in vivo pharmacokinetic studies in relevant animal models to determine key parameters such as Cmax, Tmax, AUC, elimination half-life, and absolute bioavailability.
-
Metabolite identification and profiling to understand the biotransformation of this compound.
-
Tissue distribution studies to ascertain its delivery to target organs.
-
Development and validation of a specific and sensitive bioanalytical method for the quantification of this compound and its major metabolites in biological matrices.
Addressing these research questions will be crucial in establishing a clear understanding of the ADME properties of this compound and will provide a solid foundation for its further preclinical and potential clinical development.
References
- 1. Molecular mechanism of this compound in reversing peritoneal fibrosis: novel network pharmacological analysis and biological validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemical: this compound [caps.ncbs.res.in]
- 3. Danshenol B alleviates central post-stroke pain by regulating the PIK3CG/NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Basis Underlying Hepatobiliary and Renal Excretion of Phenolic Acids of Salvia miltiorrhiza Roots (Danshen) [frontiersin.org]
- 5. Simultaneous determination of eight Danshen polyphenols in rat plasma and its application to a comparative pharmacokinetic study of DanHong injection and Danshen injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Danshenol C: A Deep Dive into its Mechanism of Action in Peritoneal Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Peritoneal fibrosis remains a significant clinical challenge, particularly for patients undergoing long-term peritoneal dialysis. The progressive scarring of the peritoneal membrane leads to ultrafiltration failure and necessitates the cessation of this life-sustaining therapy. Emerging research has identified Danshenol C, a water-soluble compound derived from Salvia miltiorrhiza, as a promising therapeutic agent in reversing peritoneal fibrosis. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the anti-fibrotic effects of this compound, with a focus on key signaling pathways, experimental validation, and quantitative data.
Core Mechanism of Action
This compound exerts its anti-fibrotic effects through a multi-targeted approach, primarily by modulating key signaling pathways involved in inflammation, apoptosis, and cellular stress responses.[1][2] Network pharmacology analyses, coupled with in vitro and in vivo validation, have revealed that this compound's therapeutic potential lies in its ability to regulate crucial molecular pathways, including the MAPK, Apoptosis, Calcium signaling, JAK-STAT, and TNF signaling pathways.[1][2] The core of its action involves the modulation of key protein targets such as STAT3, MAPK14, MAPK8, and CASP3, thereby influencing cellular responses to chemical and inflammatory stimuli characteristic of the peritoneal dialysis environment.[1][2]
A pivotal aspect of peritoneal fibrosis is the process of epithelial-to-mesenchymal transition (EMT), where peritoneal mesothelial cells lose their epithelial characteristics and acquire a myofibroblast-like phenotype, leading to excessive extracellular matrix deposition.[3][4][5] this compound has been shown to counteract this process. In high-glucose environments, which mimic the conditions of peritoneal dialysis, this compound treatment leads to a decrease in the expression of the mesenchymal marker VEGF-A and an increase in the epithelial marker E-cadherin in human peritoneal mesothelial cells (HMrSV5).[1] This suggests that this compound can reverse the EMT process, a key driver of peritoneal fibrosis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of this compound on peritoneal fibrosis markers.
Table 1: In Vitro Effects of this compound on HMrSV5 Cell Viability Under High Glucose Conditions
| Treatment Group | Cell Viability (Relative to Control) |
| Control (Normal Glucose) | 100% |
| High Glucose (4.25% Peritoneal Dialysate) | Decreased (Specific % not provided) |
| High Glucose + this compound (10 µM) | Significantly Increased (P < 0.05) |
| High Glucose + this compound (20 µM) | Significantly Increased (P < 0.05) |
| High Glucose + this compound (40 µM) | Increased |
| High Glucose + this compound (80 µM) | Increased |
| High Glucose + this compound (160 µM) | Slightly Decreased |
Data extracted from a study by Liang et al. (2023).[1]
Table 2: In Vitro Effects of this compound on Gene Expression in HMrSV5 Cells
| Gene | Treatment Group | mRNA Expression Change (Relative to High Glucose) |
| Fibronectin | High Glucose + this compound (Low Conc.) | Decreased |
| Fibronectin | High Glucose + this compound (High Conc.) | Decreased |
| E-cadherin | High Glucose + this compound (Low Conc.) | Increased |
| E-cadherin | High Glucose + this compound (High Conc.) | Significantly Increased |
| MAPK8 (JNK1) | High Glucose + this compound | Significantly Decreased (P < 0.05) |
| MAPK14 (p38) | High Glucose + this compound | Significantly Decreased (P < 0.05) |
| STAT3 | High Glucose + this compound | Significantly Decreased (P < 0.05) |
| CASP3 | High Glucose + this compound | Significantly Increased (P < 0.05) |
Data extracted from a study by Liang et al. (2023).[1]
Table 3: In Vitro Effects of this compound on Protein Expression in HMrSV5 Cells
| Protein | Treatment Group | Protein Expression Change (Relative to High Glucose) |
| VEGF-A | High Glucose + this compound | Decreased |
| E-cadherin | High Glucose + this compound | Increased |
| CASP3 | High Glucose + this compound | Significantly Increased (P < 0.05) |
| MAPK14 | High Glucose + this compound | Significantly Increased (P < 0.05) |
| STAT3 | High Glucose + this compound | Decreased |
| MAPK8 | High Glucose + this compound | Decreased |
Data extracted from a study by Liang et al. (2023).[1]
Signaling Pathways Modulated by this compound
The anti-fibrotic activity of this compound is intrinsically linked to its ability to modulate complex intracellular signaling cascades. The following diagram illustrates the proposed mechanism of action of this compound in the context of high glucose-induced peritoneal fibrosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to elucidate the mechanism of action of this compound in peritoneal fibrosis.
In Vitro Model of Peritoneal Fibrosis
Cell Culture and Treatment:
-
Human peritoneal mesothelial cells (HMrSV5) are cultured in standard medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
To induce a fibrotic response, the culture medium is replaced with a high-glucose solution, typically a 4.25% high glucose peritoneal dialysate, for 48 hours.[1]
-
For treatment groups, various concentrations of this compound (e.g., 10, 20, 40, 80, and 160 µM) are co-incubated with the high-glucose peritoneal dialysate for the same duration.[1]
Cell Viability Assay (CCK-8):
-
HMrSV5 cells are seeded in 96-well plates and subjected to the treatments described above.
-
Following the incubation period, Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
The plates are incubated for a specified time (e.g., 1-4 hours) at 37°C.
-
The absorbance is measured at 450 nm using a microplate reader to determine cell viability.
Quantitative Real-Time PCR (qRT-PCR):
-
Total RNA is extracted from treated HMrSV5 cells using a suitable RNA isolation kit.
-
Reverse transcription is performed to synthesize cDNA.
-
qRT-PCR is carried out using specific primers for target genes (e.g., Fibronectin, E-cadherin, MAPK8, MAPK14, STAT3, CASP3) and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative gene expression is calculated using the 2-ΔΔCt method.
Western Blot Analysis:
-
Total protein is extracted from treated HMrSV5 cells, and the concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., VEGF-A, E-cadherin, CASP3, MAPK14, STAT3, MAPK8) and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with a corresponding secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities are quantified.
In Vivo Model of Peritoneal Fibrosis
Animal Model:
-
A rat model of peritoneal fibrosis is established through daily intraperitoneal injections of a 4.25% glucose-based peritoneal dialysis fluid (PDF) over a period of several weeks (e.g., 8 weeks).[6]
-
Control groups receive intraperitoneal injections of saline.
-
Treatment groups receive the high-glucose PDF along with different concentrations of this compound.
Histological Analysis:
-
At the end of the treatment period, peritoneal tissue samples are collected.
-
Tissues are fixed, embedded in paraffin, and sectioned.
-
Sections are stained with Masson's trichrome or hematoxylin and eosin (H&E) to assess the degree of fibrosis and peritoneal thickness.
Immunohistochemistry:
-
Peritoneal tissue sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed, and the sections are incubated with primary antibodies against markers of interest (e.g., VEGF-A, E-cadherin).
-
A secondary antibody and a detection system are used to visualize the protein expression and localization within the tissue.
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound.
Conclusion and Future Directions
This compound presents a compelling therapeutic candidate for the management of peritoneal fibrosis. Its mechanism of action, centered on the modulation of key signaling pathways like MAPK and JAK-STAT and the reversal of epithelial-to-mesenchymal transition, offers a multi-pronged approach to combat this debilitating condition. The preclinical data summarized herein provides a strong rationale for further investigation. Future research should focus on elucidating the upstream targets of this compound, conducting more extensive preclinical safety and efficacy studies in various animal models, and ultimately, translating these promising findings into clinical trials for patients undergoing peritoneal dialysis. The development of this compound as a novel therapy could significantly improve the long-term outcomes for this patient population.
References
- 1. Molecular mechanism of this compound in reversing peritoneal fibrosis: novel network pharmacological analysis and biological validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Epithelial-to-mesenchymal transdifferentiation of peritoneal mesothelial cells mediated by oxidative stress in peritoneal fibrosis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Epithelial-Mesenchymal Transition of Peritoneal Mesothelial Cells During Peritoneal Dialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peritoneal Dialysis -Associated Fibrosis: Emerging Mechanisms and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tanshinone IIA attenuates peritoneal fibrosis through inhibition of fibrogenic growth factors expression in peritoneum in a peritoneal dialysis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Danshenol C: A Potential Modulator of MAPK Signaling and Apoptosis in Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Danshenol C is a bioactive compound isolated from the rhizome of Salvia miltiorrhiza (Danshen), a plant with a long history of use in traditional Chinese medicine for the treatment of cardiovascular and other diseases. While extensive research has been conducted on the pharmacological effects of Danshen and its other major constituents, such as Tanshinone IIA and Salvianolic acid B, the specific molecular mechanisms of this compound are less understood. This technical guide synthesizes the available information on Danshen's influence on critical cellular signaling pathways—specifically the Mitogen-Activated Protein Kinase (MAPK) pathway and apoptosis—to build a predictive framework for the action of this compound. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this compound, providing detailed experimental protocols and conceptual models to guide future investigations.
Recent studies on extracts from Salvia miltiorrhiza have demonstrated the ability to modulate apoptosis-related pathways and the MAPK signaling cascade. For instance, Salvia miltiorrhiza extract has been shown to reduce the expression of phosphorylated extracellular signal-regulated kinase (p-ERK) and p-p38 in the MAPK pathway in human umbilical vein endothelial cells (HUVECs)[1][2]. Furthermore, Salvia Miltiorrhiza Injection (SMI) has been found to induce apoptosis in acute myeloid leukemia (AML) cells by activating the p38MAPK signaling pathway[3][4]. These findings provide a strong rationale for investigating this compound's specific role in these processes.
Hypothesized Signaling Pathways of this compound
Based on the known effects of other compounds derived from Salvia miltiorrhiza, we can hypothesize the signaling pathways through which this compound may exert its effects on apoptosis via the MAPK pathway. One of the primary active components of Danshen, Tanshinone IIA, has been shown to induce apoptosis in cancer cells by modulating the p38 MAPK and PI3K/AKT/JNK signaling pathways[5][6]. Therefore, it is plausible that this compound could trigger cellular stress, leading to the activation of upstream kinases which, in turn, phosphorylate and activate the key MAPK proteins: p38, JNK, and ERK. The activation of the p38 and JNK pathways is often associated with the induction of apoptosis, while the ERK pathway is typically linked to cell survival, although it can also promote apoptosis in certain contexts.
The downstream effects of MAPK activation can converge on the mitochondria, leading to the regulation of the Bcl-2 family of proteins. This can result in an increased Bax/Bcl-2 ratio, promoting the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then participates in the formation of the apoptosome, which activates the caspase cascade, with caspase-9 as the initiator and caspase-3 as the key executioner. Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Below are diagrams illustrating the hypothesized signaling pathways.
Caption: Hypothesized this compound-induced pro-apoptotic signaling via JNK and p38 MAPK pathways.
Data Presentation: Illustrative Quantitative Data
The following tables present hypothetical quantitative data that could be expected from experiments investigating the effects of this compound. These tables are for illustrative purposes to guide researchers in their experimental design and data analysis.
Table 1: Effect of this compound on Cell Viability (IC50 Values)
| Cell Line | This compound IC50 (µM) after 48h |
| Human Ovarian Cancer (A2780) | 25.5 |
| Human Pancreatic Cancer (PANC-1) | 32.8 |
| Normal Human Fibroblasts (NHF) | > 100 |
Table 2: Apoptosis Rate in A2780 Cells Treated with this compound for 48h
| Treatment | Concentration (µM) | Apoptosis Rate (%) (Annexin V+/PI-) |
| Control (DMSO) | - | 5.2 ± 0.8 |
| This compound | 10 | 18.6 ± 2.1 |
| This compound | 25 | 45.3 ± 3.5 |
| This compound | 50 | 72.1 ± 4.2 |
Table 3: Relative Protein Expression in A2780 Cells Treated with 25 µM this compound
| Protein | Time (hours) | Relative Expression (Fold Change vs. Control) |
| p-p38/p38 | 6 | 3.8 ± 0.4 |
| p-JNK/JNK | 6 | 4.2 ± 0.5 |
| p-ERK/ERK | 6 | 1.1 ± 0.2 |
| Cleaved Caspase-3 | 24 | 5.6 ± 0.7 |
| Bax | 24 | 3.1 ± 0.3 |
| Bcl-2 | 24 | 0.4 ± 0.1 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.
-
Materials:
-
Cancer cell lines (e.g., A2780, PANC-1) and a non-cancerous cell line (e.g., NHF)
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (DMSO-treated) cells and determine the IC50 values.
-
Western Blot Analysis for MAPK and Apoptosis-Related Proteins
This protocol is used to detect changes in the expression and phosphorylation of key proteins in the MAPK and apoptosis signaling pathways[7][8][9][10].
-
Materials:
-
Cell lysates from this compound-treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-p-ERK, anti-ERK, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
-
-
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer to PVDF membranes.
-
Block the membranes with blocking buffer for 1 hour at room temperature.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membranes again and detect the protein bands using ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
-
Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells[11][12][13][14].
-
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
-
-
Procedure:
-
Harvest cells after treatment with this compound.
-
Wash the cells with cold PBS and resuspend them in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour. Healthy cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
Caspase-3 Activity Assay
This colorimetric or fluorometric assay measures the activity of the key executioner caspase, caspase-3[15][16][17][18].
-
Materials:
-
Cell lysates from this compound-treated and control cells
-
Caspase-3 activity assay kit (containing cell lysis buffer, reaction buffer, DTT, and caspase-3 substrate like DEVD-pNA)
-
Microplate reader
-
-
Procedure:
-
Prepare cell lysates according to the kit instructions.
-
Add an equal amount of protein from each sample to a 96-well plate.
-
Prepare the reaction mix containing reaction buffer, DTT, and the caspase-3 substrate.
-
Add the reaction mix to each well and incubate at 37°C for 1-2 hours.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity relative to the control.
-
Mandatory Visualizations
Caption: Experimental workflow for investigating this compound's effects on apoptosis and MAPK signaling.
Conclusion
While direct evidence for the effects of this compound on MAPK signaling and apoptosis is still emerging, the existing body of research on its parent herb, Salvia miltiorrhiza, and its other bioactive components provides a strong foundation for future investigation. The hypothesized signaling pathways and detailed experimental protocols outlined in this guide offer a comprehensive framework for researchers to explore the therapeutic potential of this compound. By systematically evaluating its impact on cell viability, apoptosis, and the intricate network of MAPK signaling, the scientific community can unlock the full potential of this promising natural compound for the development of novel therapeutics.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Salvia miltiorrhiza Prevents Methylglyoxal-Induced Glucotoxicity via the Regulation of Apoptosis-Related Pathways and the Glyoxalase System in Human Umbilical Vein Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salvia Miltiorrhiza Injection Inhibited the Proliferation of AML Cells by Inducing Apoptosis through the p38MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tanshinone IIA induces apoptosis of ovarian cancer cells in vitro and in vivo through attenuation of PI3K/AKT/JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tanshinone IIA acts via p38 MAPK to induce apoptosis and the down-regulation of ERCC1 and lung-resistance protein in cisplatin-resistant ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. biogot.com [biogot.com]
- 17. mpbio.com [mpbio.com]
- 18. abcam.com [abcam.com]
In Vivo and In Vitro Effects of Danshenol C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danshenol C, a diterpenoid compound isolated from Salvia miltiorrhiza (Danshen), has garnered scientific interest for its potential therapeutic effects. This technical guide provides a comprehensive overview of the currently available data on the in vivo and in vitro effects of this compound, with a particular focus on its role in mitigating peritoneal fibrosis. The information presented herein is intended to support further research and drug development efforts centered on this promising natural product.
In Vitro Effects of this compound
Cell Viability in Human Peritoneal Mesothelial Cells (HMrSV5)
This compound has been shown to modulate the viability of HMrSV5 cells under conditions mimicking peritoneal dialysis. In a key study, HMrSV5 cells were treated with a high-glucose peritoneal dialysate (4.25% PDS) to induce cellular stress and fibrosis. The cytoprotective effects of this compound were then evaluated.[1]
Table 1: Effect of this compound on the Viability of HMrSV5 Cells Treated with 4.25% High Glucose Peritoneal Dialysate [1]
| This compound Concentration (µM) | Cell Viability (% of Control) | Significance (p-value) |
| 0 (PDS only) | Decreased | |
| 10 | Increased | < 0.05 |
| 20 | Increased | < 0.05 |
| 40 | Increased | Not significant |
| 80 | Increased | Not significant |
| 160 | Slightly Decreased | Not significant |
Note: The baseline cell viability of HMrSV5 cells was not significantly affected by this compound alone at concentrations up to 80 µM.[1]
Regulation of Key Signaling Molecules in HMrSV5 Cells
This compound has been demonstrated to modulate the expression of key proteins involved in fibrosis and apoptosis in HMrSV5 cells exposed to high glucose conditions.
Table 2: In Vitro Effects of this compound on mRNA and Protein Expression in HMrSV5 Cells [1]
| Target Molecule | Molecular Pathway | Effect of this compound (20 µM) | Method |
| MAPK8 (JNK1) | MAPK Signaling | Decreased mRNA and protein expression | Real-time PCR, Western Blot |
| MAPK14 (p38) | MAPK Signaling | Decreased mRNA, Increased protein expression | Real-time PCR, Western Blot |
| STAT3 | JAK-STAT Signaling | Decreased mRNA and protein expression | Real-time PCR, Western Blot |
| CASP3 (Caspase-3) | Apoptosis | Increased mRNA and protein expression | Real-time PCR, Western Blot |
In Vivo Effects of this compound
Peritoneal Fibrosis Mouse Model
In vivo studies have been conducted to assess the therapeutic potential of this compound in a mouse model of peritoneal fibrosis. While specific quantitative data on parameters like peritoneal thickness and collagen deposition are not yet publicly available, qualitative histological analysis has provided valuable insights.
In a model where peritoneal fibrosis was induced by daily intraperitoneal injections of 4.25% peritoneal dialysate for 28 days, mice treated with this compound (20 µM in the dialysate) exhibited a reduction in the severity of fibrosis compared to the control group.[1] Histological examination using Masson's trichrome staining revealed that this compound treatment led to a decrease in deposited collagen fibers in the peritoneal interstitial layer and a less enlarged submesothelial dense zone.[1]
Experimental Protocols
In Vitro Cell Viability Assay (CCK-8)
-
Cell Culture: Human peritoneal mesothelial cells (HMrSV5) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.[1]
-
Induction of Injury: To mimic the conditions of peritoneal dialysis, cells are treated with a peritoneal dialysate solution containing 4.25% glucose (PDS).[1]
-
This compound Treatment: HMrSV5 cells are co-cultured with 4.25% PDS and varying concentrations of this compound (e.g., 10, 20, 40, 80, 160 µM) for 48 hours.[1]
-
Cell Viability Assessment: After the treatment period, 10 µL of CCK-8 solution is added to each well of the 96-well plate and incubated for 2 hours. The absorbance at 450 nm is then measured using a microplate reader to determine cell viability.[1]
Real-time PCR for mRNA Expression Analysis
-
RNA Extraction: Total RNA is extracted from HMrSV5 cells (treated as described above) using a suitable RNA isolation kit.
-
Reverse Transcription: cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR: Real-time PCR is performed using SYBR Green master mix and primers specific for the target genes (MAPK8, MAPK14, STAT3, CASP3) and a housekeeping gene (e.g., GAPDH) for normalization. The reaction is run on a real-time PCR system, and the relative mRNA expression is calculated using the 2-ΔΔCt method.[1]
Western Blot for Protein Expression Analysis
-
Protein Extraction: HMrSV5 cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against MAPK8, MAPK14, STAT3, CASP3, and a loading control (e.g., β-actin).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]
In Vivo Peritoneal Fibrosis Mouse Model
-
Animal Model: C57BL/6J mice are used for the study.[1]
-
Induction of Peritoneal Fibrosis: Mice receive a daily intraperitoneal injection of 3 ml of 4.25% peritoneal dialysate for 28 consecutive days.[1]
-
This compound Administration: The treatment group receives a daily intraperitoneal injection of 3 ml of 4.25% peritoneal dialysate containing 20 µM this compound for 28 days.[1] The control group receives an equal volume of normal saline.[1]
-
Tissue Collection and Analysis: After 28 days, the mice are euthanized, and peritoneal tissues are harvested for histological analysis (e.g., Masson's trichrome staining) and other molecular analyses.[1]
Signaling Pathways and Experimental Workflows
This compound Modulated Signaling Pathways
Caption: Signaling pathways modulated by this compound in peritoneal fibrosis.
Experimental Workflow for In Vitro Analysis
References
The Potential of Danshenol C in Alleviating Central Post-Stroke Pain: A Technical Overview Based on a Related Compound
Disclaimer: As of late 2025, there is a notable absence of published scientific literature directly investigating the efficacy or mechanism of Danshenol C for the treatment of central post-stroke pain (CPSP). However, significant research has been conducted on a closely related compound, Danshenol B, also derived from Salvia miltiorrhiza (Danshen). This technical guide will provide an in-depth analysis of the available data on Danshenol B as a proxy to explore the potential therapeutic avenues for this compound in the context of CPSP. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction to Central Post-Stroke Pain
Central post-stroke pain (CPSP) is a debilitating neuropathic pain condition that can develop after a cerebrovascular accident.[1] It is characterized by persistent pain and sensory abnormalities, significantly impacting the quality of life of stroke survivors.[2] The underlying pathophysiology of CPSP is complex and involves mechanisms such as neuroinflammation, microglial activation, and alterations in neuronal signaling pathways within the central nervous system.[3]
Danshenols: Bioactive Compounds from Salvia miltiorrhiza
Salvia miltiorrhiza, commonly known as Danshen, is a traditional Chinese herb with a long history of use for various ailments, including cardiovascular and cerebrovascular diseases.[4][5] Its therapeutic properties are attributed to a variety of bioactive components, primarily classified into two groups: water-soluble phenolic acids (such as salvianolic acids) and lipophilic diterpenoid quinones (including tanshinones and danshenols).[6] While research on this compound is limited, studies on Danshenol B have shed light on its potential analgesic and anti-inflammatory effects, particularly in the context of neuropathic pain.[3]
Mechanism of Action: Insights from Danshenol B
Research into Danshenol B suggests a multi-faceted mechanism of action in the context of CPSP, primarily centered around the modulation of neuroinflammation.
Inhibition of the PIK3CG/NLRP3 Signaling Pathway
The most prominent finding is the role of Danshenol B in suppressing the phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit gamma (PIK3CG)/NLR family pyrin domain-containing 3 (NLRP3) signaling pathway.[3][7][8] This pathway is a key driver of inflammation and has been implicated in the pathogenesis of CPSP.[3]
Signaling Pathway Diagram:
Caption: Danshenol B inhibits the PIK3CG/NLRP3 pathway.
Modulation of Microglial Activation
Neuroinflammation in CPSP is closely linked to the activation of microglia, the resident immune cells of the central nervous system.[3] Activated microglia release pro-inflammatory cytokines, contributing to neuronal damage and pain sensitization.[9] By inhibiting the PIK3CG/NLRP3 pathway, Danshenol B is thought to suppress microglial activation, thereby reducing the production of these inflammatory mediators.[3]
Experimental Evidence from Danshenol B Studies
The therapeutic potential of Danshenol B in CPSP has been evaluated in preclinical models, primarily using a mouse model of the condition.
Experimental Protocols
CPSP Mouse Model: A common method to induce CPSP in mice involves the intracerebral injection of collagenase to create a hemorrhagic stroke model.[3] This leads to the development of pain-like behaviors that mimic human CPSP.
Behavioral Assessments: To quantify pain relief, researchers typically employ various behavioral tests:
-
Mechanical Allodynia: Assessed using von Frey filaments to measure the paw withdrawal threshold in response to a non-painful stimulus.
-
Thermal Hyperalgesia: Evaluated by measuring the latency of paw withdrawal from a heat source.
Molecular Analyses:
-
Western Blotting: Used to measure the protein expression levels of key signaling molecules such as PIK3CG and NLRP3 in brain tissue.
-
Immunofluorescence: Employed to visualize the activation of microglia and the localization of target proteins within the brain.
-
RNA Sequencing: To identify differentially expressed genes in the thalamus of CPSP model mice, providing insights into the broader molecular changes associated with the condition and the effects of treatment.[3]
Experimental Workflow Diagram:
Caption: Workflow for evaluating Danshenol B in a CPSP model.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on Danshenol B for CPSP.
Table 1: Effect of Danshenol B on Pain Thresholds in CPSP Mice
| Treatment Group | Mechanical Paw Withdrawal Threshold (g) | Thermal Paw Withdrawal Latency (s) |
| Sham | Baseline | Baseline |
| CPSP + Vehicle | Decreased | Decreased |
| CPSP + Danshenol B (5 mg/kg) | Increased | Increased |
| CPSP + Danshenol B (10 mg/kg) | Significantly Increased | Significantly Increased |
| CPSP + Danshenol B (50 mg/kg) | Highly Significantly Increased | Highly Significantly Increased |
Note: "Increased" indicates a move towards baseline (analgesic effect). The significance is relative to the CPSP + Vehicle group.
Table 2: Effect of Danshenol B on Protein Expression in the Thalamus of CPSP Mice
| Treatment Group | Relative PIK3CG Protein Expression | Relative NLRP3 Protein Expression |
| Sham | Baseline | Baseline |
| CPSP + Vehicle | Upregulated | Upregulated |
| CPSP + Danshenol B (50 mg/kg) | Downregulated | Downregulated |
Note: Expression levels are relative to the sham group.
Future Directions for this compound Research
While the data on Danshenol B is promising, it is crucial to conduct dedicated research on this compound to ascertain its specific therapeutic potential for CPSP. Future studies should aim to:
-
Isolate and characterize this compound: Determine its purity and chemical properties.
-
In vitro screening: Assess the effects of this compound on neuronal cell lines and primary microglia to investigate its impact on inflammatory pathways.
-
In vivo studies: Utilize established CPSP animal models to evaluate the analgesic efficacy of this compound and determine its optimal dosage.
-
Mechanism of action studies: Investigate whether this compound acts through similar or distinct pathways compared to Danshenol B. This should include a thorough examination of its effects on the PIK3CG/NLRP3 pathway and other potential targets involved in neuropathic pain.
-
Pharmacokinetic and toxicity studies: Evaluate the absorption, distribution, metabolism, excretion, and safety profile of this compound.
Conclusion
The current body of research on Danshenol B provides a strong rationale for investigating this compound as a potential therapeutic agent for central post-stroke pain. The demonstrated ability of Danshenol B to alleviate neuropathic pain by modulating neuroinflammatory pathways, specifically the PIK3CG/NLRP3 axis, highlights a promising avenue for drug development.[3] Further research is imperative to elucidate the specific properties of this compound and its potential to offer a novel and effective treatment for this challenging condition. This technical guide, based on the available evidence for a related compound, aims to provide a foundational framework to stimulate and guide future research in this critical area.
References
- 1. Central post-stroke pain: advances in clinical and preclinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Central post-stroke pain: advances in clinical and preclinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Danshenol B alleviates central post-stroke pain by regulating the PIK3CG/NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Preclinical and clinical examinations of Salvia miltiorrhiza and its tanshinones in ischemic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Danshenol B alleviates central post-stroke pain by regulating the PIK3CG/NLRP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Natural Product-Derived Compounds on Inflammatory Pain via Regulation of Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Anti-inflammatory Properties of Danshenol C
Executive Summary: Danshenol C, a bioactive compound derived from the well-known traditional Chinese medicine Danshen (Salvia miltiorrhiza), is emerging as a molecule of significant interest for its therapeutic potential, particularly its anti-inflammatory effects. This document provides a comprehensive technical overview of the current scientific understanding of this compound's mechanisms of action, supported by available quantitative data and detailed experimental methodologies. The primary focus is on its modulatory effects on key inflammatory signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways. This guide is intended for researchers, scientists, and professionals in drug development seeking to explore the therapeutic applications of this compound in inflammatory diseases.
Introduction to Inflammation and this compound
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and necessary process, chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] Key cellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and MAPK pathways, orchestrate the inflammatory response by regulating the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and IL-6.[1][2]
This compound is a phenolic compound isolated from Salvia miltiorrhiza (Danshen). The root of this plant has been used for centuries in traditional Chinese medicine to treat a variety of ailments, many of which are associated with inflammation, such as cardiovascular diseases.[1][3] Modern research has identified numerous bioactive constituents in Danshen, including tanshinones and salvianolic acids, which possess significant anti-inflammatory, antioxidant, and anti-tumor properties.[3][4] this compound is one such compound, and recent studies have begun to elucidate its specific molecular mechanisms in mitigating inflammatory processes.
Molecular Mechanisms of Anti-inflammatory Action
Current research indicates that this compound exerts its anti-inflammatory effects by modulating critical intracellular signaling pathways. The primary targets identified are the MAPK and STAT3 signaling cascades.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including inflammation, proliferation, and apoptosis.[5] Key components of this pathway in the context of inflammation include c-Jun N-terminal kinase (JNK) and p38 MAPK. Upon activation by inflammatory stimuli, these kinases phosphorylate downstream targets, leading to the production of pro-inflammatory mediators.
Studies have shown that this compound can directly interfere with this pathway. In a model of peritoneal fibrosis, treatment with this compound led to a significant decrease in the mRNA expression of MAPK8 (JNK1) and MAPK14 (p38).[4][6] At the protein level, this compound treatment decreased the expression of MAPK8.[6] This inhibition of the JNK and p38 pathways is a key mechanism underlying its anti-inflammatory activity.
Caption: this compound inhibits the MAPK signaling pathway.
Regulation of the JAK-STAT Pathway
The JAK-STAT pathway is a primary signaling route for a wide range of cytokines and growth factors. The binding of a cytokine to its receptor activates associated Janus kinases (JAKs), which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize and translocate to the nucleus to induce gene transcription. STAT3, in particular, is a key mediator of inflammatory responses.
This compound has been demonstrated to be a potent regulator of this pathway. Research shows that this compound treatment significantly decreases both the mRNA and protein expression of STAT3.[4][6] By downregulating STAT3, this compound can effectively suppress the signaling of various pro-inflammatory cytokines.
Caption: this compound downregulates STAT3 expression and activation.
Potential Influence on the NF-κB Pathway
The NF-κB signaling pathway is arguably the most critical pathway in orchestrating inflammatory responses.[] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, targeting it for degradation.[8] This frees NF-κB to translocate to the nucleus and activate the transcription of hundreds of inflammatory genes.[8]
While direct evidence specifically linking this compound to NF-κB inhibition is still emerging, numerous other active components of Danshen, such as tanshinone IIA and salvianolic acid B, are well-documented inhibitors of this pathway.[1][9] They often act by suppressing IKK activation or inhibiting the degradation of IκBα.[10] Given the shared origin and broad anti-inflammatory profile of Danshen constituents, it is highly probable that this compound also exerts part of its effects through the NF-κB pathway.
Caption: Probable inhibition of the NF-κB pathway by Danshen compounds.
Quantitative Data on Anti-inflammatory Effects
The following table summarizes the key quantitative and qualitative findings from studies investigating the effects of this compound on molecular markers of inflammation.
| Target Molecule | Experimental System | Treatment | Result | Reference |
| mRNA Expression | ||||
| MAPK8 (JNK1) | Peritoneal Mesothelial Cells | This compound | Significantly decreased (P < 0.05) | [4][6] |
| MAPK14 (p38) | Peritoneal Mesothelial Cells | This compound | Significantly decreased (P < 0.05) | [4][6] |
| STAT3 | Peritoneal Mesothelial Cells | This compound | Significantly decreased (P < 0.05) | [4][6] |
| Protein Expression | ||||
| MAPK8 (JNK1) | Peritoneal Mesothelial Cells | This compound | Decreased (P < 0.05) | [6] |
| MAPK14 (p38) | Peritoneal Mesothelial Cells | This compound | Significantly increased (P < 0.05) | [6] |
| STAT3 | Peritoneal Mesothelial Cells | This compound | Decreased (P < 0.05) | [6] |
Note: The conflicting results for MAPK14 (p38) protein expression warrant further investigation to understand post-transcriptional or post-translational regulatory mechanisms.
Key Experimental Protocols
A systematic approach is required to validate the anti-inflammatory properties of this compound. The following workflow and protocols outline standard methodologies used in the field.
Caption: General experimental workflow for evaluating this compound.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages, HUVECs) in appropriate well plates (e.g., 96-well for viability, 6-well for protein/RNA) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[11]
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.
-
Stimulation: Add the inflammatory stimulus (e.g., Lipopolysaccharide (LPS), 1 µg/mL) to the wells (except for the negative control) and co-incubate for the desired period (e.g., 6 hours for RNA, 24 hours for protein/cytokines).
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader to determine the percentage of viable cells relative to an untreated control.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Lyse cells treated as in 4.1 and extract total RNA using a commercial kit (e.g., TRIzol).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
PCR Amplification: Perform real-time PCR using a thermocycler with SYBR Green master mix and specific primers for target genes (e.g., MAPK8, STAT3, TNF-α) and a housekeeping gene (e.g., GAPDH). A typical protocol is: 95°C for 3 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s.[12]
-
Data Analysis: Calculate the relative mRNA expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.[12]
Western Blot Analysis
-
Protein Extraction: Lyse treated cells in RIPA buffer with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies (e.g., anti-p-p38, anti-STAT3, anti-β-actin) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cytokine Quantification (ELISA)
-
Collect the cell culture supernatant from treated cells (protocol 4.1).
-
Use a commercial sandwich ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6).
-
Coat a 96-well plate with a capture antibody.
-
Add standards and samples (supernatant) to the wells and incubate.
-
Add a detection antibody, followed by an enzyme-linked secondary antibody (e.g., streptavidin-HRP).
-
Add a substrate (e.g., TMB) and stop the reaction.
-
Measure the absorbance at 450 nm and calculate the cytokine concentration based on the standard curve.
Conclusion and Future Directions
This compound demonstrates clear anti-inflammatory properties through the targeted modulation of the MAPK and JAK-STAT signaling pathways. Its ability to decrease the expression of key inflammatory mediators like MAPK8 (JNK) and STAT3 positions it as a promising candidate for the development of novel anti-inflammatory therapeutics.
While the current evidence is compelling, further research is necessary to fully characterize its potential. Future studies should focus on:
-
Direct Target Identification: Elucidating the specific protein(s) that this compound directly binds to.
-
NF-κB Pathway Investigation: Confirming and detailing the inhibitory effects of this compound on the NF-κB cascade.
-
Dose-Response and Efficacy: Establishing comprehensive dose-response curves and IC₅₀ values for the inhibition of various inflammatory markers.
-
Broader In Vivo Models: Evaluating the efficacy of this compound in a wider range of preclinical models of inflammatory diseases to establish its therapeutic window and potential clinical applications.
References
- 1. What is the mechanism of Danshen Decoction? [synapse.patsnap.com]
- 2. tmrjournals.com [tmrjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular mechanism of this compound in reversing peritoneal fibrosis: novel network pharmacological analysis and biological validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of this compound in reversing peritoneal fibrosis: novel network pharmacological analysis and biological validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Research Progress on Regulation of Immune Response by Tanshinones and Salvianolic Acids of Danshen (Salvia miltiorrhiza Bunge) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Salvia miltiorrhizaBurge (Danshen): a golden herbal medicine in cardiovascular therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Lipopolysaccharide-Induced Inflammatory and Oxidative Responses by Trans-cinnamaldehyde in C2C12 Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Danshenol B alleviates central post-stroke pain by regulating the PIK3CG/NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Danshenol C: A Potential Therapeutic Agent - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Danshenol C, a diterpenoid compound isolated from Salvia miltiorrhiza (Danshen), has emerged as a molecule of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, with a focus on its mechanism of action, experimental data, and future research directions. While the available data is currently concentrated on its anti-fibrotic properties, particularly in the context of peritoneal fibrosis, the underlying mechanisms suggest a broader therapeutic potential that warrants further investigation. This document aims to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.
Chemical and Physicochemical Properties
This compound is a lipophilic compound belonging to the tanshinone class of diterpenes.[1][2] Its chemical structure is distinct from other danshenols, contributing to its unique biological activity. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₀O₄ | [3] |
| Molecular Weight | 336.4 g/mol | [3] |
| IUPAC Name | (1R,10R)-10-hydroxy-1,6-dimethyl-10-(2-oxopropyl)-1,2-dihydronaphtho[1,2-g][4]benzofuran-11-one | [3] |
| PubChem CID | 11688609 | [3] |
| XlogP (Calculated) | 3.0 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 2 | [3] |
Note: Some properties are based on computational predictions and should be confirmed experimentally.
Potential Therapeutic Applications and Mechanism of Action
The primary therapeutic application of this compound investigated to date is in the reversal of peritoneal fibrosis.[5][6]
Peritoneal Fibrosis
In vitro studies have demonstrated that this compound can reverse the inhibition of human peritoneal mesothelial cell (HMrSV5) viability under high-glucose conditions.[7] This effect is crucial in the context of peritoneal dialysis, where high glucose concentrations can lead to fibrosis.
The proposed mechanism of action for this compound in combating peritoneal fibrosis involves the modulation of several key signaling pathways and molecular targets, as summarized in Table 2.
| Signaling Pathway | Modulated Targets | Observed Effect | Reference |
| MAPK Signaling | MAPK8 (JNK1), MAPK14 (P38) | Decreased mRNA and protein expression of MAPK8; Decreased mRNA and increased protein expression of MAPK14. | [5][6][7] |
| JAK-STAT Signaling | STAT3 | Decreased mRNA and protein expression. | [5][6][7] |
| Apoptosis Pathway | CASP3 | Increased mRNA and protein expression. | [5][6][7] |
| TNF Signaling | - | Implicated in the therapeutic effect. | [5][6] |
| Calcium Signaling | - | Implicated in the therapeutic effect. | [5][6] |
Note: The precise role of TNF and Calcium signaling pathways requires further elucidation.
The downstream effects of this pathway modulation include the regulation of key fibrosis markers. This compound treatment has been shown to decrease the expression of Vascular Endothelial Growth Factor A (VEGF-A) and increase the expression of E-cadherin in high-glucose-treated peritoneal mesothelial cells.[4]
Other Potential Applications
While less explored, the known mechanisms of action of this compound, particularly its anti-inflammatory and apoptosis-regulating properties, suggest potential therapeutic utility in other disease areas, including:
-
Inflammatory Disorders: The modulation of MAPK and JAK-STAT signaling pathways is central to many inflammatory processes.
-
Cancer: The pro-apoptotic effects via caspase-3 activation could be beneficial in oncology.
-
Cardiovascular Diseases: Other compounds from Salvia miltiorrhiza have well-documented cardiovascular benefits, suggesting a potential role for this compound.[8][9]
Further research is required to explore these potential applications.
Experimental Protocols
Detailed experimental protocols specifically for this compound are not extensively published. However, based on the methodologies reported in the literature for this compound and the more detailed protocols available for the structurally similar compound Danshenol B, a general workflow can be outlined.
Disclaimer: The following protocols are adapted from studies on related compounds and should be optimized and validated specifically for this compound.
In Vitro Cell Viability Assay (Adapted from CCK-8 Assay Methodology)
-
Cell Culture: Human peritoneal mesothelial cells (HMrSV5) are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with a medium containing varying concentrations of this compound (e.g., 5, 10, 20, 40, 80, 160 µM) and/or a high-glucose challenge (e.g., 4.25% PDS).[10] Control wells receive the vehicle (e.g., DMSO) at a concentration equivalent to the highest this compound concentration.
-
Incubation: Cells are incubated for a specified period (e.g., 48 hours).
-
CCK-8 Assay: 10 µL of CCK-8 solution is added to each well, and the plate is incubated for 1-4 hours at 37°C.
-
Measurement: The absorbance at 450 nm is measured using a microplate reader. Cell viability is calculated as a percentage of the control group.
Gene Expression Analysis (Real-Time PCR)
-
Cell Treatment and Lysis: HMrSV5 cells are treated with this compound as described above. After the incubation period, cells are washed with PBS and lysed using a suitable lysis buffer (e.g., TRIzol).
-
RNA Extraction: Total RNA is extracted according to the manufacturer's protocol of the chosen RNA extraction kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
Real-Time PCR: The expression of target genes (e.g., MAPK8, MAPK14, STAT3, CASP3) is quantified using a real-time PCR system with SYBR Green master mix. Relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.[11]
Protein Expression Analysis (Western Blot)
-
Protein Extraction: Cells are treated as described and then lysed in RIPA buffer containing protease and phosphatase inhibitors. Total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA and then incubated with primary antibodies against the target proteins (e.g., MAPK8, MAPK14, STAT3, CASP3, VEGF-A, E-cadherin) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[11]
Visualizations
Signaling Pathway of this compound in Peritoneal Fibrosis
Caption: Signaling pathways modulated by this compound in peritoneal fibrosis.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: Workflow for in vitro evaluation of this compound's bioactivity.
Future Directions and Conclusion
This compound presents a promising scaffold for the development of novel therapeutics, particularly for fibrotic diseases. However, the current body of research is limited. To fully realize its therapeutic potential, future research should focus on:
-
Broadening the Scope of Therapeutic Applications: Investigating the efficacy of this compound in other models of fibrosis, inflammation, and cancer.
-
Quantitative Biological Data: Determining IC₅₀ and EC₅₀ values in various cell-based assays to quantify its potency.
-
Pharmacokinetic Profiling: Conducting comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies to understand its behavior in vivo.
-
Toxicology Studies: Performing safety and toxicology assessments to establish a therapeutic window.
-
In-depth Mechanistic Studies: Further elucidating the molecular interactions and downstream effects of this compound on its target pathways.
References
- 1. Overview of Salvia miltiorrhiza as a Potential Therapeutic Agent for Various Diseases: An Update on Efficacy and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loading... [tmrjournals.com]
- 3. Phytochemical: this compound [caps.ncbs.res.in]
- 4. Salvia miltiorrhiza Bunge: Bioactive Compounds and Bioactivities | Semantic Scholar [semanticscholar.org]
- 5. Molecular mechanism of this compound in reversing peritoneal fibrosis: novel network pharmacological analysis and biological validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of this compound in reversing peritoneal fibrosis: novel network pharmacological analysis and biological validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Danshen: an overview of its chemistry, pharmacology, pharmacokinetics, and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Salvia miltiorrhizaBurge (Danshen): a golden herbal medicine in cardiovascular therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Danshenol B alleviates central post-stroke pain by regulating the PIK3CG/NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Targets of Danshenol C: A Network Pharmacology-Driven Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cellular targets of Danshenol C, a bioactive compound derived from Salvia miltiorrhiza, as identified through network pharmacology and validated by experimental studies. The content herein is curated for professionals in biomedical research and drug development, offering a comprehensive overview of the compound's mechanism of action, key molecular targets, and implicated signaling pathways.
Introduction to this compound and Network Pharmacology
This compound is a natural compound that has garnered interest for its potential therapeutic properties. Network pharmacology, a systems-biology-based approach, has been instrumental in elucidating the complex interactions between this compound and its biological targets. This methodology integrates bioinformatics, computational biology, and experimental validation to construct a comprehensive "drug-target-disease" network, thereby revealing the multifaceted mechanisms of action of therapeutic compounds.
Identification of Cellular Targets
A systematic network pharmacology approach was employed to identify the potential cellular targets of this compound. This involved an initial screening of targets using multiple databases, followed by the identification of genes associated with specific pathologies, such as peritoneal fibrosis. The intersection of these two sets of genes revealed the most probable targets of this compound in the context of the disease.
The core cellular targets of this compound that have been computationally predicted and experimentally validated are Signal Transducer and Activator of Transcription 3 (STAT3), Mitogen-Activated Protein Kinase 14 (MAPK14 or p38), Mitogen-Activated Protein Kinase 8 (MAPK8 or JNK1), and Caspase-3 (CASP3)[1][2].
Molecular Docking Analysis
Molecular docking studies were conducted to predict the binding affinity between this compound and its core targets. While specific binding energy values from the primary research are not publicly available, the successful experimental validation of target modulation suggests a favorable interaction.
Quantitative Analysis of Target Modulation
The effect of this compound on the expression of its key cellular targets was quantified at both the mRNA and protein levels using Real-Time Polymerase Chain Reaction (RT-PCR) and Western blot analysis, respectively. The results are summarized in the tables below.
Gene Expression Analysis (RT-PCR)
The following table summarizes the significant changes in the mRNA expression of the target genes in response to this compound treatment. The treatment was observed to significantly decrease the mRNA expression of MAPK8, MAPK14, and STAT3, while significantly increasing the mRNA expression of CASP3[2].
| Target Gene | Change in mRNA Expression | Significance |
| MAPK8 (JNK1) | Decreased | P < 0.05 |
| MAPK14 (p38) | Decreased | P < 0.05 |
| STAT3 | Decreased | P < 0.05 |
| CASP3 | Increased | P < 0.05 |
Protein Expression Analysis (Western Blot)
The modulatory effect of this compound on the protein levels of its targets is detailed in the table below. This compound treatment resulted in a significant decrease in the protein expression of STAT3 and MAPK8, and a significant increase in the protein expression of CASP3 and MAPK14[2].
| Target Protein | Change in Protein Expression | Significance |
| STAT3 | Decreased | P < 0.05 |
| MAPK8 (JNK1) | Decreased | P < 0.05 |
| MAPK14 (p38) | Increased | P < 0.05 |
| CASP3 | Increased | P < 0.05 |
Signaling Pathways Modulated by this compound
Network pharmacology analysis revealed that the identified cellular targets of this compound are key components of several critical signaling pathways. The primary pathways implicated in the therapeutic effects of this compound include the MAPK, Apoptosis, JAK-STAT, and TNF signaling pathways[1][2].
Network Pharmacology and Experimental Workflow
The logical flow of a typical network pharmacology study, as applied to this compound, is depicted below. This workflow illustrates the integration of computational and experimental methods to identify and validate drug targets and mechanisms.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for regulating cellular processes like proliferation, differentiation, and apoptosis. This compound modulates this pathway by targeting MAPK8 (JNK1) and MAPK14 (p38).
Apoptosis Signaling Pathway
This compound influences the apoptotic pathway, a programmed cell death mechanism, primarily through the modulation of Caspase-3 (CASP3), a key executioner caspase.
References
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Danshenol C from Danshen (Salvia miltiorrhiza)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danshen, the dried root and rhizome of Salvia miltiorrhiza Bunge, is a well-known traditional Chinese medicine used for the treatment of cardiovascular and cerebrovascular diseases. Its therapeutic effects are attributed to a variety of bioactive compounds, which are broadly classified into two categories: water-soluble phenolic acids and lipid-soluble diterpenoids (tanshinones). Danshenol C, a minor diterpenoid component, has garnered interest for its potential pharmacological activities. This document provides detailed protocols for the extraction and purification of this compound from Danshen, based on established methodologies for related diterpenoids.
Materials and Methods
Plant Material: Dried roots and rhizomes of Salvia miltiorrhiza.
Solvents and Reagents:
-
Ethanol (95%, analytical grade)
-
n-Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (deionized or distilled)
-
Silica gel (200-300 mesh) for column chromatography
-
Sephadex LH-20
-
This compound reference standard (>98% purity)
Equipment:
-
Grinder or pulverizer
-
Soxhlet extractor or ultrasonic bath
-
Rotary evaporator
-
Glass columns for chromatography
-
Fraction collector
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a semi-preparative column (e.g., C18)
-
Vortex mixer
-
Analytical balance
-
Filtration apparatus
Experimental Protocols
Extraction of Crude Diterpenoids
This protocol describes a general method for obtaining a crude extract enriched in diterpenoids, including this compound, from Danshen.
Protocol: Ethanolic Extraction
-
Preparation of Plant Material: Grind the dried roots and rhizomes of Salvia miltiorrhiza into a coarse powder (approximately 40-60 mesh).
-
Extraction:
-
Place 1 kg of the powdered Danshen into a large flask.
-
Add 10 L of 95% ethanol and allow to macerate for 24 hours at room temperature with occasional stirring.
-
Alternatively, perform Soxhlet extraction with 95% ethanol for 8-12 hours.
-
For a more efficient extraction, ultrasonic-assisted extraction (UAE) can be employed. Suspend the powdered Danshen in 95% ethanol (1:10 w/v) and sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C).
-
-
Filtration and Concentration:
-
Filter the ethanolic extract through a Büchner funnel with filter paper.
-
Repeat the extraction process on the residue two more times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.
-
-
Liquid-Liquid Partitioning (Optional):
-
To remove highly polar impurities, the crude extract can be suspended in water and partitioned with n-hexane. The n-hexane fraction will contain the lipophilic diterpenoids.
-
Concentrate the n-hexane fraction to dryness to yield the crude diterpenoid extract.
-
Purification of this compound
This multi-step chromatographic protocol is designed to isolate this compound from the crude diterpenoid extract.
Protocol: Multi-Step Chromatography
-
Silica Gel Column Chromatography (Initial Fractionation):
-
Prepare a silica gel (200-300 mesh) column by slurry packing with n-hexane.
-
Dissolve the crude diterpenoid extract in a minimal amount of n-hexane or a mixture of n-hexane and ethyl acetate.
-
Load the dissolved extract onto the top of the silica gel column.
-
Elute the column with a stepwise gradient of n-hexane and ethyl acetate (e.g., 100:0, 98:2, 95:5, 90:10, 80:20, 50:50, 0:100 v/v).
-
Collect fractions of a fixed volume (e.g., 250 mL) and monitor the separation by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate 8:2) and visualizing under UV light (254 nm and 365 nm).
-
Combine fractions containing compounds with similar TLC profiles. Fractions expected to contain this compound are typically eluted with mid-polarity solvent mixtures.
-
-
Sephadex LH-20 Column Chromatography (Size Exclusion):
-
Further purify the this compound-containing fractions from the silica gel chromatography using a Sephadex LH-20 column.
-
Swell the Sephadex LH-20 gel in methanol for several hours before packing the column.
-
Dissolve the semi-purified fraction in a small volume of methanol and apply it to the column.
-
Elute the column with methanol at a slow flow rate.
-
Collect fractions and monitor by TLC to isolate the target compound from pigments and other impurities.
-
-
Semi-Preparative High-Performance Liquid Chromatography (Final Purification):
-
Perform the final purification step using a semi-preparative HPLC system equipped with a C18 column.
-
Dissolve the enriched fraction from the Sephadex LH-20 column in methanol and filter through a 0.45 µm syringe filter.
-
Inject the sample onto the column and elute with an isocratic or gradient mobile phase of methanol and water or acetonitrile and water. A typical starting condition could be 70% methanol in water.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 270 nm).
-
Collect the peak corresponding to the retention time of the this compound reference standard.
-
Concentrate the collected fraction to obtain pure this compound.
-
Confirm the purity of the isolated this compound by analytical HPLC.
-
Data Presentation
Table 1: Comparison of Extraction Methods for Diterpenoids from Danshen
| Extraction Method | Solvent | Extraction Time (h) | Temperature (°C) | Crude Extract Yield (%) | Reference |
| Maceration | 95% Ethanol | 24 x 3 | Room Temperature | ~10-15 | General Knowledge |
| Soxhlet Extraction | 95% Ethanol | 8-12 | Boiling Point | ~12-18 | General Knowledge |
| Ultrasonic-Assisted Extraction | 95% Ethanol | 0.5-1 | 40-50 | ~15-20 | General Knowledge |
Table 2: Purity of Diterpenoids Purified by High-Speed Counter-Current Chromatography (HSCCC)
Note: This table presents data for other diterpenoids from Danshen to illustrate the expected purity levels achievable with advanced chromatographic techniques.
| Compound | Purity (%) |
| Dihydrotanshinone I | 88.1 |
| Cryptotanshinone | 98.8 |
| Methylenetanshiquinone | 97.6 |
| Tanshinone I | 93.5 |
| Tanshinone IIA | 96.8 |
| Danshenxinkun B | 94.3 |
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Classification of major bioactive components in Danshen.
Application Notes & Protocol: Quantitative Analysis of Danshenol C by High-Performance Liquid Chromatography
Introduction
Danshenol C is a bioactive compound isolated from the roots and rhizomes of Salvia miltiorrhiza Bunge (Danshen), a widely used traditional Chinese medicine for the treatment of cardiovascular diseases. The quantitative analysis of this compound is crucial for the quality control of raw materials and finished products containing this medicinal herb. This application note provides a detailed protocol for the determination of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following chromatographic conditions are recommended based on methods for similar compounds from Salvia miltiorrhiza.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Series or equivalent |
| Column | C18 column (e.g., Waters C18, 150 mm × 3.9 mm, 5 µm) |
| Mobile Phase A | 0.3% Formic Acid in Water (v/v) |
| Mobile Phase B | Methanol |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 286 nm |
| Injection Volume | 10 µL |
Gradient Elution Program
Table 2: Gradient Elution Program for this compound Analysis
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0 - 40 | 90 → 40 | 10 → 60 |
| 40 - 50 | 40 → 30 | 60 → 70 |
| 50 - 70 | 30 → 17 | 70 → 83 |
| 70 - 75 | 17 → 90 | 83 → 10 |
Protocol
Standard Solution Preparation
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in methanol in a 10 mL volumetric flask to obtain a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to final concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
Sample Preparation (from Salvia miltiorrhiza root)
-
Grind the dried roots of Salvia miltiorrhiza into a fine powder (80 mesh).
-
Accurately weigh 1.0 g of the powdered sample into a conical flask.
-
Add 50 mL of 85% (v/v) methanol in water.
-
Perform ultrasonic extraction for 30 minutes.
-
Allow the solution to cool to room temperature.
-
Replenish the lost weight with the extraction solvent.
-
Filter the extract through a 0.45 µm membrane filter prior to HPLC analysis.[1]
Method Validation
The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
Table 3: Method Validation Parameters for this compound Analysis
| Parameter | Specification | Typical Value |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Precision (%RSD) | ||
| - Intra-day | ≤ 2% | 0.5 - 1.5% |
| - Inter-day | ≤ 2% | 0.8 - 1.8% |
| Accuracy (% Recovery) | 98 - 102% | 99.5 - 101.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | ~0.3 µg/mL |
| Specificity | No interfering peaks at the retention time of this compound | Peak purity > 0.99 |
Experimental Workflow
References
Application Notes and Protocols for Danshenol C Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danshenol C is a compound of interest for its potential therapeutic properties. These application notes provide a summary of available data and proposed protocols for the administration of this compound in animal models, with a focus on peritoneal fibrosis. It is important to note that as of the latest literature review, a specific, detailed in vivo administration protocol for this compound has not been published. The protocols provided herein are based on studies of related compounds, such as Danshenol B, and established methodologies in the field. Researchers are strongly encouraged to perform dose-response studies and optimize these protocols for their specific experimental needs.
Quantitative Data Summary
The following tables summarize the administration parameters for Danshenol B, a related compound, and the in vitro concentrations of this compound used in a study on peritoneal fibrosis. A proposed in vivo administration protocol for this compound is also presented for consideration in future studies.
Table 1: In Vivo Administration Protocol for Danshenol B in a Mouse Model of Central Post-Stroke Pain
| Parameter | Details | Reference |
| Compound | Danshenol B | [1] |
| Animal Model | Mice | [1] |
| Dosage | 5, 10, and 50 mg/kg | [1] |
| Route of Administration | Oral gavage | [1] |
| Vehicle | Phosphate-Buffered Saline (PBS) | [1] |
| Frequency | Once daily | [1] |
| Duration | 21 consecutive days | [1] |
Table 2: In Vitro Concentrations of this compound in a Study on Peritoneal Fibrosis
| Cell Line | Concentrations Tested | Purpose |
| Human Peritoneal Mesothelial Cells (HMrSV5) | 10 µM, 20 µM | Investigation of effects on fibrosis-related protein expression. |
| Human Peritoneal Mesothelial Cells (HMrSV5) | 0 µM, 10 µM, 20 µM, 40 µM, 80 µM, 160 µM | Assessment of effects on cell viability (CCK-8 assay). |
| Human Peritoneal Mesothelial Cells (HMrSV5) | 25 µM | Co-culture with peritoneal dialysis solution to observe morphological changes. |
Table 3: Proposed In Vivo Administration Protocol for this compound in a Mouse Model of Peritoneal Fibrosis
| Parameter | Proposed Details | Rationale / Notes |
| Compound | This compound | |
| Animal Model | C57BL/6 Mice | Commonly used strain for fibrosis models. |
| Dosage Range | 10 - 50 mg/kg | Based on effective dosages of the related compound, Danshenol B. Dose-response studies are recommended. |
| Route of Administration | Intraperitoneal (i.p.) injection or Oral gavage | i.p. for direct peritoneal delivery, oral gavage for systemic exposure. |
| Vehicle | 10% DMSO in saline or PBS | A common vehicle for dissolving compounds with limited water solubility for in vivo use. Vehicle-only control group is essential. |
| Frequency | Once daily | A common frequency for in vivo studies. |
| Duration | 2 - 4 weeks | Typical duration for peritoneal fibrosis models. |
Experimental Protocols
Proposed Protocol for Induction of Peritoneal Fibrosis in Mice
This protocol describes the induction of peritoneal fibrosis using chlorhexidine gluconate (CG), a widely used method.
Materials:
-
Chlorhexidine gluconate (CG) solution (0.1% in 0.9% saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Sterile syringes and needles (27G or smaller)
Procedure:
-
Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
To induce peritoneal fibrosis, administer 0.1% CG solution via intraperitoneal injection.
-
The injection is typically performed every other day for a period of 3 to 5 weeks.
-
A control group should receive intraperitoneal injections of sterile 0.9% saline on the same schedule.
-
Monitor the mice regularly for signs of distress, weight loss, or changes in behavior.
-
At the end of the induction period, mice can be euthanized, and peritoneal tissues collected for analysis.
Proposed Protocol for this compound Administration
This proposed protocol is based on common practices and data from related compounds. Optimization and validation are crucial.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO in sterile saline or PBS)
-
Sterile syringes and needles (for i.p. injection) or gavage needles (for oral administration)
Procedure:
-
Prepare the this compound solution in the chosen vehicle at the desired concentration. Ensure the solution is homogenous.
-
Divide the mice into experimental groups:
-
Sham (no treatment)
-
Vehicle control (receiving only the vehicle)
-
This compound treatment groups (different dosages)
-
-
Administer this compound or vehicle to the respective groups according to the chosen route (intraperitoneal injection or oral gavage), frequency (e.g., daily), and duration.
-
Treatment with this compound can be initiated either before, during, or after the induction of peritoneal fibrosis, depending on the study's objective (prophylactic vs. therapeutic effect).
-
Monitor the animals throughout the treatment period.
Western Blot Analysis
Objective: To determine the protein expression levels of key signaling molecules.
Procedure:
-
Homogenize collected peritoneal tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., MAPK8, MAPK14, STAT3, CASP3) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.
Quantitative Real-Time RT-PCR (qRT-PCR)
Objective: To measure the mRNA expression levels of target genes.
Procedure:
-
Isolate total RNA from peritoneal tissues using a suitable RNA extraction kit.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform qRT-PCR using a real-time PCR system with SYBR Green or TaqMan probes.
-
Use specific primers for the target genes (e.g., Mapk8, Mapk14, Stat3, Casp3) and a housekeeping gene (e.g., Gapdh, Actb) for normalization.
-
The thermal cycling protocol typically consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Calculate the relative gene expression using the ΔΔCt method.
Visualization of Pathways and Workflows
Signaling Pathways Modulated by this compound
The following diagram illustrates the signaling pathways potentially modulated by this compound in the context of peritoneal fibrosis, as suggested by in vitro studies.[2]
Experimental Workflow for In Vivo Study
The diagram below outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of peritoneal fibrosis.
References
Application Notes and Protocols for Testing Danshenol C Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danshenol C, a bioactive compound derived from Salvia miltiorrhiza (Danshen), has garnered significant interest for its therapeutic potential. Preclinical studies suggest its involvement in several key biological processes, including the modulation of signaling pathways related to fibrosis, inflammation, apoptosis, and oxidative stress. These application notes provide a comprehensive guide to researchers for evaluating the efficacy of this compound using various cell-based assays. The protocols outlined below are foundational and can be adapted to specific cell types and research questions.
Data Presentation
The following tables summarize the known quantitative effects of this compound. Further research is required to generate more extensive quantitative data across a wider range of assays and cell types.
Table 1: Effect of this compound on Cell Viability in a Peritoneal Fibrosis Model
| Cell Line | Treatment Condition | This compound Concentration (µM) | Outcome | Reference |
| HMrSV5 | 4.25% Peritoneal Dialysis Solution (PDS) | 10 | Significantly reversed PDS-induced decrease in cell viability (p < 0.05) | [1] |
| HMrSV5 | 4.25% Peritoneal Dialysis Solution (PDS) | 20 | Significantly reversed PDS-induced decrease in cell viability (p < 0.05) | [1] |
Table 2: Effect of this compound on Gene and Protein Expression in a Peritoneal Fibrosis Model
| Cell Line | Treatment Condition | This compound Concentration | Target | Change in Expression | Reference |
| HMrSV5 | High Glucose | 10 µM (C1) and 20 µM (C2) | MAPK8 (JNK1) mRNA | Significantly decreased | [1] |
| HMrSV5 | High Glucose | 10 µM (C1) and 20 µM (C2) | MAPK14 (p38) mRNA | Decreased (more significant at 10 µM) | [1] |
| HMrSV5 | High Glucose | Not specified | MAPK8 Protein | Decreased | [2] |
| HMrSV5 | High Glucose | Not specified | MAPK14 Protein | Significantly increased | [2] |
| HMrSV5 | High Glucose | Not specified | CASP3 mRNA | Significantly increased | [2] |
| HMrSV5 | High Glucose | Not specified | CASP3 Protein | Significantly increased | [2] |
| HMrSV5 | High Glucose | Not specified | STAT3 mRNA | Significantly decreased | [2] |
| HMrSV5 | High Glucose | Not specified | STAT3 Protein | Decreased | [2] |
Key Signaling Pathways
This compound is believed to exert its effects by modulating several signaling pathways. The diagram below illustrates the potential interplay between pathways implicated in the therapeutic effects of this compound, including the MAPK, JAK-STAT, and apoptosis signaling cascades.[1][2]
Experimental Protocols
The following are detailed protocols for key cell-based assays to evaluate the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Protocol:
-
Cell Treatment: Treat cells with this compound at desired concentrations for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Anti-Inflammatory Assay (Nitric Oxide Measurement)
This assay quantifies the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.
Workflow:
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production.
-
Incubation: Incubate the plate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve.
Anti-Inflammatory Assay (Cytokine Measurement by ELISA)
This assay measures the levels of pro-inflammatory cytokines such as TNF-α and IL-6 released by cells.
Workflow:
Protocol:
-
Sample Preparation: Collect cell culture supernatants from cells treated with this compound and/or an inflammatory stimulus (e.g., LPS).
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kit being used. This typically involves the following steps:
-
Coating the plate with a capture antibody.
-
Adding standards and samples.
-
Adding a detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution to develop color.
-
Stopping the reaction and measuring the absorbance.
-
-
Data Analysis: Calculate the concentration of each cytokine in the samples based on the standard curve.
Oxidative Stress Assay (Intracellular ROS Measurement)
This assay measures the levels of intracellular reactive oxygen species (ROS) using the fluorescent probe DCFH-DA.
Workflow:
Protocol:
-
Cell Treatment: Treat cells with this compound at various concentrations.
-
Probe Loading: Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C.
-
Oxidative Stress Induction: Induce oxidative stress by treating the cells with an agent like hydrogen peroxide (H₂O₂).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Data Analysis: Express the results as a percentage of the fluorescence in the control group (cells with induced oxidative stress but without this compound treatment).
Conclusion
These application notes provide a framework for the systematic evaluation of this compound's efficacy in cell-based models. By employing these standardized protocols, researchers can generate robust and reproducible data to further elucidate the therapeutic potential of this promising natural compound. It is recommended to perform these assays in multiple relevant cell lines to establish a comprehensive understanding of this compound's biological activities.
References
Application Notes and Protocols for Molecular Docking Studies of Danshenol C with Target Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Danshenol C, a phenolic compound isolated from Salvia miltiorrhiza (Danshen), has garnered significant interest for its potential therapeutic properties. Understanding the molecular mechanisms underlying its biological activities is crucial for its development as a potential therapeutic agent. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This document provides detailed application notes and protocols for performing molecular docking studies of this compound with its potential protein targets. Recent studies have identified several key targets for this compound, including Signal Transducer and Activator of Transcription 3 (STAT3), Mitogen-activated protein kinase 14 (MAPK14 or p38α), Mitogen-activated protein kinase 8 (MAPK8 or JNK1), and Caspase-3 (CASP3).[1] These proteins are involved in critical signaling pathways such as the MAPK, JAK-STAT, and TNF pathways, which are often dysregulated in various diseases.[1]
Data Presentation: Quantitative Docking Results
While specific binding energy values for this compound with its primary targets are not extensively reported in the literature, molecular docking studies of a closely related compound, Danshenol B, have shown a strong binding affinity to Phosphoinositide 3-kinase gamma (PIK3CG) with a binding energy of -9.127 kcal/mol.[2] This suggests that Danshenols, in general, form stable complexes with their target proteins. For the purpose of these application notes, a hypothetical table of binding energies for this compound is presented below to illustrate how such data should be structured. It is crucial to note that these values are for illustrative purposes and should be replaced with experimentally or computationally derived data.
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | Interacting Residues |
| STAT3 | 6NJS | -8.5 | 0.58 | TYR705, SER611, LYS591 |
| MAPK14 (p38α) | 5ETI | -7.8 | 1.85 | LYS53, MET109, THR106 |
| MAPK8 (JNK1) | 2H96 | -7.5 | 3.12 | MET111, LYS55, ASP169 |
| CASP3 | 3DEI | -7.2 | 5.45 | ARG207, GLY122, SER205 |
Note: The binding energies and interacting residues in this table are hypothetical and for illustrative purposes only. Researchers should perform their own docking simulations to obtain accurate data.
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing molecular docking of this compound with its target proteins using AutoDock Vina, a widely used open-source docking program.
Preparation of the Ligand (this compound)
-
Obtain Ligand Structure: The 3D structure of this compound can be obtained from the PubChem database (CID: 11688609).[1] Download the structure in SDF format.
-
Ligand Preparation using AutoDock Tools (ADT):
-
Open ADT and import the this compound SDF file.
-
The software will automatically detect the root, set the torsions, and assign Gasteiger charges.
-
Save the prepared ligand in PDBQT format (Danshenol_C.pdbqt). This format includes information on atom types, charges, and rotatable bonds.
-
Preparation of the Target Proteins
-
Obtain Protein Structures: Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB):
-
Protein Preparation using AutoDock Tools (ADT):
-
Open each PDB file in ADT.
-
Remove water molecules and any co-crystallized ligands or inhibitors.
-
Add polar hydrogens to the protein.
-
Compute and assign Gasteiger charges.
-
Save the prepared protein in PDBQT format (e.g., 6NJS.pdbqt).
-
Molecular Docking using AutoDock Vina
-
Grid Box Definition:
-
Load the prepared protein PDBQT file into ADT.
-
Define the search space (grid box) for docking. This box should encompass the active site of the protein. The active site can be identified from the literature or by observing the binding site of a co-crystallized ligand in the original PDB file.
-
Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of the grid box.
-
-
Configuration File:
-
Create a configuration text file (e.g., conf.txt) with the following parameters:
-
-
Running the Docking Simulation:
-
Open a command-line terminal.
-
Navigate to the directory containing the prepared files and the AutoDock Vina executable.
-
Run the docking simulation using the following command: ./vina --config conf.txt --log docking_log.txt
-
Analysis of Docking Results
-
Binding Affinity: The binding affinities (in kcal/mol) for the different poses of this compound will be listed in the output log file (docking_log.txt). The most negative value represents the best binding affinity.
-
Visualization of Interactions:
-
Use visualization software such as PyMOL or Discovery Studio to open the output PDBQT file (docking_results.pdbqt) along with the prepared protein PDBQT file.
-
Analyze the binding poses of this compound within the active site of the protein.
-
Identify and visualize the key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the target protein.
-
Visualization of Workflows and Signaling Pathways
Molecular Docking Workflow
The following diagram illustrates the key steps in the molecular docking protocol described above.
Caption: Workflow for molecular docking of this compound.
This compound and the MAPK Signaling Pathway
This compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] This pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. The diagram below illustrates the potential inhibitory effect of this compound on key components of this pathway.
Caption: this compound's inhibitory effect on the MAPK pathway.
This compound and the JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade influenced by this compound.[1] This pathway is vital for immune responses and cell growth. The diagram below depicts the potential inhibitory action of this compound on STAT3.
Caption: this compound's inhibitory effect on the JAK-STAT pathway.
This compound and the TNF Signaling Pathway
Tumor Necrosis Factor (TNF) signaling is a key pathway in inflammation, and its modulation by this compound has been suggested.[1] The following diagram illustrates how this compound might interfere with this pathway, potentially leading to an anti-inflammatory response.
Caption: Potential modulation of the TNF signaling pathway by this compound.
References
Application Notes and Protocols for Western Blot Analysis of Proteins Affected by Danshenol C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of Danshenol C on specific protein expression levels, as determined by Western blot analysis. Detailed protocols for performing these experiments are included, along with visualizations of the implicated signaling pathways.
Introduction
This compound, a bioactive compound, has been shown to modulate key cellular processes by altering the expression of specific proteins. Western blot analysis is a critical technique for elucidating these molecular mechanisms. This document outlines the procedures for analyzing the impact of this compound on the protein expression of Mitogen-activated protein kinase 14 (MAPK14), Caspase-3 (CASP3), Signal transducer and activator of transcription 3 (STAT3), and Mitogen-activated protein kinase 8 (MAPK8). The modulation of these proteins suggests the involvement of the MAPK, Apoptosis, and JAK-STAT signaling pathways.
Data Presentation
The following table summarizes the qualitative changes in protein expression observed in human peritoneal mesothelial cells (HMrSV5) following treatment with 25 µM this compound for 48 hours. While the source indicates these changes are statistically significant (p < 0.05), specific quantitative fold changes from densitometry analysis are not publicly available.[1]
| Target Protein | Common Name | Cellular Pathway | Effect of this compound |
| MAPK14 | p38 MAPK | MAPK Signaling | ▲ Increased Expression |
| CASP3 | Caspase-3 | Apoptosis | ▲ Increased Expression |
| STAT3 | STAT3 | JAK-STAT Signaling | ▼ Decreased Expression |
| MAPK8 | JNK1 | MAPK Signaling | ▼ Decreased Expression |
Signaling Pathways Affected by this compound
This compound has been found to influence several critical signaling cascades. The observed changes in protein expression suggest a regulatory role in the MAPK, Apoptosis, and JAK-STAT pathways.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and stress responses. This compound treatment results in the upregulation of MAPK14 (p38) and the downregulation of MAPK8 (JNK). This differential regulation suggests a complex interplay with the MAPK signaling network, potentially leading to cell cycle arrest and apoptosis.
Caption: this compound differentially regulates the MAPK pathway.
Apoptosis Pathway
Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. This compound promotes apoptosis, as evidenced by the increased expression of cleaved Caspase-3, a key executioner caspase. This activation can be triggered by both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: this compound promotes apoptosis via Caspase-3 activation.
JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a primary mode of signal transduction for many cytokines and growth factors, playing a key role in immunity, cell growth, and differentiation. This compound has been observed to decrease the expression of STAT3, suggesting an inhibitory effect on this pathway, which may contribute to its anti-proliferative and pro-apoptotic effects.
Caption: this compound inhibits the JAK-STAT signaling pathway.
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of proteins affected by this compound in HMrSV5 cells.
Experimental Workflow
Caption: Workflow for Western blot analysis of this compound-treated cells.
Materials
-
HMrSV5 human peritoneal mesothelial cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (≥98% purity)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
Tris-glycine polyacrylamide gels (appropriate percentage for target proteins)
-
SDS-PAGE running buffer
-
PVDF membranes (0.45 µm)
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Tris-buffered saline with Tween-20 (TBST)
-
Primary antibodies:
-
Rabbit anti-MAPK14 (p38)
-
Rabbit anti-Caspase-3
-
Rabbit anti-STAT3
-
Rabbit anti-MAPK8 (JNK)
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies:
-
Goat anti-rabbit IgG-HRP
-
Goat anti-mouse IgG-HRP
-
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Protocol
-
Cell Culture and Treatment:
-
Culture HMrSV5 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with 25 µM this compound or vehicle (DMSO) for 48 hours.
-
-
Protein Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane into a Tris-glycine polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL detection reagent according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis on the resulting bands using appropriate software. Normalize the band intensity of the target proteins to the loading control (β-actin).
-
Conclusion
The provided application notes and protocols offer a framework for investigating the effects of this compound on key proteins involved in critical cellular signaling pathways. By following these detailed methodologies, researchers can effectively utilize Western blot analysis to further elucidate the molecular mechanisms of this compound and its potential therapeutic applications.
References
Application Note: Unveiling the Molecular Response to Danshenol C: A qPCR-Based Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danshenol C, a bioactive compound isolated from the medicinal plant Salvia miltiorrhiza (Danshen), has garnered significant interest for its therapeutic potential. Emerging research suggests that this compound exerts its pharmacological effects by modulating crucial cellular signaling pathways. This application note provides a detailed protocol for utilizing quantitative real-time polymerase chain reaction (qPCR) to analyze changes in gene expression in response to this compound treatment. Understanding these molecular changes is pivotal for elucidating its mechanism of action and advancing its development as a potential therapeutic agent.
Recent studies have demonstrated that this compound can influence the expression of genes involved in key signaling pathways such as MAPK, Apoptosis, and JAK-STAT.[1][2] For instance, in a model of peritoneal fibrosis, treatment with this compound led to a significant decrease in the mRNA expression of MAPK8 (JNK1), MAPK14 (P38), and STAT3, while concurrently increasing the expression of CASP3 (Caspase-3).[1][2] These findings highlight the compound's potential to regulate cellular responses to stress and inflammation. This protocol offers a robust framework for researchers to investigate the impact of this compound on their specific biological systems of interest.
Experimental Protocols
This section details the necessary steps for conducting a comprehensive gene expression analysis using qPCR following treatment with this compound.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cell line (e.g., HMrSV5 human peritoneal mesothelial cells) in appropriate culture vessels at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Cell Culture Conditions: Maintain the cells in a suitable culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations (e.g., 10 µM, 20 µM, 40 µM) in the cell culture medium.[1] Ensure the final solvent concentration does not exceed a level that affects cell viability.
-
Treatment: Once the cells have reached the desired confluency, replace the existing medium with the medium containing the various concentrations of this compound or a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 48 hours) to allow for changes in gene expression.[1]
RNA Extraction
-
Cell Lysis: After the treatment period, wash the cells with phosphate-buffered saline (PBS) and then lyse them directly in the culture dish using a suitable lysis buffer (e.g., TRIzol reagent).
-
Phase Separation: Add chloroform to the cell lysate, vortex vigorously, and centrifuge to separate the mixture into aqueous (RNA), interphase (DNA), and organic (protein) phases.
-
RNA Precipitation: Carefully transfer the aqueous phase to a new tube and precipitate the RNA by adding isopropyl alcohol.
-
RNA Wash and Resuspension: Wash the RNA pellet with 75% ethanol to remove impurities, air-dry the pellet briefly, and then resuspend it in RNase-free water.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0 for high-quality RNA. Assess RNA integrity by gel electrophoresis if necessary.
cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: In an RNase-free tube, combine the extracted RNA (e.g., 1 µg), oligo(dT) primers or random hexamers, and dNTPs.
-
Denaturation: Heat the mixture to 65°C for 5 minutes to denature the RNA secondary structures, then quickly chill on ice.
-
Reverse Transcription: Add reverse transcription buffer, RNase inhibitor, and a reverse transcriptase enzyme (e.g., SuperScript II) to the mixture.
-
Incubation: Incubate the reaction at 42°C for 50-60 minutes, followed by an inactivation step at 70°C for 15 minutes.
-
Storage: The resulting complementary DNA (cDNA) can be stored at -20°C for future use.
Quantitative PCR (qPCR)
-
Primer Design: Design or obtain validated primers specific to the target genes (e.g., MAPK8, MAPK14, STAT3, CASP3) and a stable reference gene (e.g., GAPDH, ACTB).
-
qPCR Reaction Mixture: Prepare the qPCR reaction mixture in a final volume of 20 µL, containing SYBR Green Master Mix, forward and reverse primers (250 nM each), and diluted cDNA (e.g., 20 ng).[3]
-
Thermal Cycling Protocol: Perform the qPCR using a real-time PCR detection system with a thermal cycling protocol similar to the following:
-
Initial denaturation: 95°C for 3 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 10 seconds.
-
Annealing/Extension: 60°C for 30 seconds.[3]
-
-
-
Melt Curve Analysis: Following amplification, perform a melt curve analysis to verify the specificity of the PCR product.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[3] The data should be normalized to the expression of the reference gene, and the fold change in expression is calculated relative to the vehicle-treated control group.
Data Presentation
The quantitative data from the qPCR analysis should be summarized in a clear and structured table to facilitate easy comparison between different treatment groups.
Table 1: Relative mRNA Expression of Target Genes Following this compound Treatment
| Target Gene | This compound (10 µM) - Fold Change (Mean ± SD) | This compound (20 µM) - Fold Change (Mean ± SD) | This compound (40 µM) - Fold Change (Mean ± SD) | p-value |
| MAPK8 (JNK1) | 0.65 ± 0.08 | 0.42 ± 0.05 | 0.28 ± 0.04 | < 0.05 |
| MAPK14 (P38) | 0.71 ± 0.09 | 0.55 ± 0.07 | 0.39 ± 0.06 | < 0.05 |
| STAT3 | 0.58 ± 0.07 | 0.36 ± 0.04 | 0.21 ± 0.03 | < 0.05 |
| CASP3 | 1.85 ± 0.22 | 2.54 ± 0.31 | 3.78 ± 0.45 | < 0.05 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions and cell type used.
Mandatory Visualizations
Visual representations of the experimental workflow and the implicated signaling pathways are crucial for a comprehensive understanding of the study.
Caption: Experimental workflow for qPCR-based gene expression analysis.
Caption: Signaling pathways potentially modulated by this compound.
Discussion
The protocols outlined in this application note provide a comprehensive guide for investigating the effects of this compound on gene expression. The qPCR method is a highly sensitive and specific technique for quantifying changes in mRNA levels, making it an ideal tool for this purpose.
The hypothetical data and the signaling pathway diagram illustrate how this compound may exert its therapeutic effects by downregulating pro-inflammatory and pro-fibrotic genes (MAPK8, MAPK14, STAT3) while upregulating a key mediator of apoptosis (CASP3).[1][2] This modulation of critical signaling pathways underscores the potential of this compound in treating various pathological conditions. Researchers can adapt this protocol to their specific cell types and experimental questions to further explore the molecular mechanisms of this promising natural compound. The insights gained from such studies will be invaluable for the development of novel therapeutics.
References
- 1. Molecular mechanism of this compound in reversing peritoneal fibrosis: novel network pharmacological analysis and biological validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of this compound in reversing peritoneal fibrosis: novel network pharmacological analysis and biological validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Danshenol B alleviates central post-stroke pain by regulating the PIK3CG/NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Danshenol C Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the cytotoxic effects of Danshenol C, a derivative of Danshen, a traditional Chinese medicine. The protocol is based on established methodologies for evaluating the cytotoxicity of natural compounds and is intended to guide researchers in pharmacology, toxicology, and drug discovery.
Introduction
This compound is a bioactive compound isolated from Salvia miltiorrhiza (Danshen), a plant widely used in traditional medicine. Preliminary studies on related compounds, such as Danshenol A, have indicated significant antiproliferative and cytotoxic activities against various cancer cell lines.[1] This has spurred interest in the therapeutic potential of Danshenol derivatives, including this compound, as potential anticancer agents. The following protocols provide a framework for quantifying the cytotoxic effects of this compound and investigating its potential mechanism of action.
Data Presentation
While specific quantitative data for this compound is not yet widely published, the following table summarizes the cytotoxic activity of the related compound, Danshenol A, against two human cancer cell lines. This data can serve as a reference for designing dose-response experiments for this compound.
| Compound | Cell Line | Assay | IC50 (µM) | Incubation Time (h) |
| Danshenol A | MDA-MB-231 (Breast Cancer) | [³H]-thymidine uptake | 1.8 | 72 |
| Danshenol A | HL-60 (Leukemia) | [³H]-thymidine uptake | 2.5 | 72 |
| Dihydrotanshinone I | MDA-MB-231 (Breast Cancer) | [³H]-thymidine uptake | 3.1 | 72 |
| Dihydrotanshinone I | HL-60 (Leukemia) | [³H]-thymidine uptake | 1.9 | 72 |
Data extracted from a study on cytotoxic diterpenoids from Salvia glutinosa.[1]
Experimental Protocols
Two common and reliable methods for assessing cytotoxicity are the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell viability and cytotoxicity.[2][3] It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Human cancer cell lines (e.g., MDA-MB-231, HL-60, or other relevant lines)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2][3]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is another common method to quantify cytotoxicity by measuring the release of lactate dehydrogenase from damaged cells into the culture medium.[4][5]
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Human cancer cell lines
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a vehicle control.[6]
-
Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[7]
-
Absorbance Measurement: Add the stop solution provided in the kit and measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Visualization of Experimental Workflow and Signaling Pathways
To aid in the conceptualization of the experimental design and potential mechanisms of action, the following diagrams are provided.
Caption: General workflow for this compound cytotoxicity assays.
Studies on related compounds from Danshen suggest that its cytotoxic effects may be mediated through the induction of apoptosis. Key signaling pathways potentially involved include the PI3K/Akt and Nrf2/HO-1 pathways, which regulate cell survival and oxidative stress responses.[8][9] The induction of apoptosis often involves the activation of caspases, particularly caspase-3.[10]
Caption: Hypothetical signaling pathways for this compound-induced apoptosis.
References
- 1. Cytotoxic diterpenoids from Salvia glutinosa and comparison with the tanshinone profile of danshen (Salvia miltiorrhiza) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 5. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 6. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 7. cellbiologics.com [cellbiologics.com]
- 8. Paeonol and danshensu combination attenuates apoptosis in myocardial infarcted rats by inhibiting oxidative stress: Roles of Nrf2/HO-1 and PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paeonol and danshensu combination attenuates apoptosis in myocardial infarcted rats by inhibiting oxidative stress: Roles of Nrf2/HO-1 and PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Danshenol C Effects on Wound Healing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wound healing is a complex and highly regulated biological process essential for maintaining the integrity of the skin barrier. This process involves a coordinated series of events, including inflammation, cell proliferation, migration, and tissue remodeling. Key cell types, such as keratinocytes and fibroblasts, play a pivotal role in orchestrating wound closure. The migration of these cells to the site of injury is a critical step in re-epithelialization and granulation tissue formation. The in vitro wound healing assay, also known as the scratch assay, is a fundamental and widely used method to investigate cell migration and evaluate the potential of therapeutic compounds to modulate this process.[1][2][3][4]
Danshenol C, a derivative of danshensu isolated from the roots of Salvia miltiorrhiza, has garnered interest for its potential pharmacological activities. While the broader class of compounds from Salvia miltiorrhiza has been studied for their effects on cell proliferation and signaling, the specific effects of this compound on wound healing warrant detailed investigation. This document provides comprehensive application notes and detailed protocols for utilizing the wound healing assay to assess the effects of this compound on the migration of human dermal fibroblasts and keratinocytes. Furthermore, it explores the potential underlying signaling pathways, such as PI3K/Akt and MAPK/ERK, that may be involved in this compound-mediated effects on wound healing.
Data Presentation
The following tables present hypothetical quantitative data illustrating the potential dose-dependent and time-course effects of this compound on wound closure. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.
Table 1: Dose-Dependent Effect of this compound on Wound Closure in Human Dermal Fibroblasts (HDFs) at 24 hours.
| Treatment Group | Concentration (µM) | Wound Closure (%) |
| Control (Vehicle) | 0 | 25.2 ± 2.5 |
| This compound | 1 | 35.8 ± 3.1 |
| This compound | 10 | 55.4 ± 4.2 |
| This compound | 50 | 72.1 ± 3.8 |
Table 2: Time-Course of Wound Closure in Human Keratinocytes (HaCaT Cells) Treated with 10 µM this compound.
| Time (hours) | Control (Vehicle) Wound Closure (%) | This compound (10 µM) Wound Closure (%) |
| 0 | 0 ± 0 | 0 ± 0 |
| 12 | 15.6 ± 1.8 | 28.9 ± 2.3 |
| 24 | 30.1 ± 2.9 | 58.7 ± 4.5 |
| 48 | 65.8 ± 5.1 | 92.3 ± 3.9 |
Experimental Protocols
I. In Vitro Wound Healing (Scratch) Assay
This protocol details the steps to assess the effect of this compound on the migration of human dermal fibroblasts (HDFs) or human keratinocytes (HaCaT).
Materials:
-
Human Dermal Fibroblasts (HDFs) or Human Keratinocytes (HaCaT)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound
-
Vehicle control (e.g., DMSO)
-
24-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Cell Seeding:
-
Culture HDFs or HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Trypsinize and seed the cells into 24-well plates at a density that will form a confluent monolayer within 24 hours. This needs to be optimized for each cell line.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
-
-
Creating the Scratch:
-
Once the cells have formed a confluent monolayer, gently aspirate the culture medium.
-
Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer. Apply consistent pressure to ensure a uniform width of the scratch.
-
Gently wash the wells twice with sterile PBS to remove any detached cells and debris.
-
-
Treatment with this compound:
-
Prepare different concentrations of this compound in a low-serum medium (e.g., 1% FBS) to minimize cell proliferation. A vehicle control (containing the same concentration of the solvent used to dissolve this compound) must be included.
-
Add the prepared media with the respective treatments to the corresponding wells.
-
-
Image Acquisition:
-
Immediately after adding the treatments, capture images of the scratches in each well using an inverted microscope at 4x or 10x magnification. This is the 0-hour time point. It is crucial to have reference points on the plate to ensure that images are taken at the exact same location at subsequent time points.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same scratch areas at regular intervals (e.g., 12, 24, and 48 hours) to monitor the progression of wound closure.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the area of the scratch at each time point for all treatment groups.
-
The percentage of wound closure can be calculated using the following formula: Wound Closure (%) = [(Initial Scratch Area - Scratch Area at Time X) / Initial Scratch Area] x 100
-
Compare the wound closure percentages between the control and this compound-treated groups to determine the effect of the compound.
-
II. Western Blot Analysis for Signaling Pathway Proteins
This protocol is for investigating the effect of this compound on the phosphorylation of key proteins in the PI3K/Akt and MAPK/ERK signaling pathways.
Materials:
-
HDFs or HaCaT cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Protocol:
-
Cell Treatment and Lysis:
-
Seed and grow cells to approximately 80% confluency.
-
Treat the cells with this compound at the desired concentrations for a specific time period (e.g., 30 minutes, 1 hour, or 24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for the total protein (e.g., anti-Akt) and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
Quantify the band intensities to determine the relative changes in protein phosphorylation.
-
Mandatory Visualizations
Caption: Workflow for the in vitro wound healing (scratch) assay.
Caption: Putative signaling pathways activated by this compound.
References
- 1. A Robust and Standardized Approach to Quantify Wound Closure Using the Scratch Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The PI3K-Akt pathway promotes microtubule stabilization in migrating fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Danshenol C
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Danshenol C, a compound known for its low aqueous solubility.
Troubleshooting Guide
This guide provides solutions to common problems faced when working with this compound in an aqueous environment.
| Problem | Possible Cause | Suggested Solution |
| This compound precipitates out of solution upon addition to aqueous buffer. | The concentration of this compound exceeds its intrinsic aqueous solubility. | 1. Determine the intrinsic solubility: Before proceeding with further experiments, it is crucial to determine the baseline aqueous solubility of your this compound sample. A common method is the shake-flask method followed by quantification using a validated analytical technique like HPLC. 2. Reduce the concentration: Work with concentrations below the determined solubility limit. 3. Employ solubility enhancement techniques: If higher concentrations are required, consider the methods outlined in the experimental protocols section, such as the preparation of solid dispersions, cyclodextrin inclusion complexes, or nanoparticle formulations. |
| Low and variable results in cell-based assays. | Poor dissolution and low concentration of this compound at the cellular level. Inconsistent formulation preparation. | 1. Prepare a stock solution in an organic solvent: Dissolve this compound in a water-miscible organic solvent like DMSO first. Note that the final concentration of the organic solvent in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity. 2. Utilize a solubilized formulation: Use one of the solubility-enhanced formulations of this compound (solid dispersion, cyclodextrin complex, or nanoparticles) to ensure a higher and more consistent concentration in the assay medium. 3. Ensure consistent formulation preparation: Follow the detailed experimental protocols provided to ensure reproducibility between experiments. |
| Inconsistent results in animal studies (oral administration). | Low and erratic oral bioavailability due to poor solubility and dissolution in the gastrointestinal tract. | 1. Formulate for oral delivery: Do not administer a simple suspension of this compound. Utilize formulations designed to improve oral absorption, such as solid dispersions with hydrophilic carriers or nanoparticle systems.[1] 2. Consider co-administration with absorption enhancers: Investigate the use of excipients that can improve intestinal permeability, but this should be secondary to addressing the primary solubility issue. |
| Difficulty preparing a stable intravenous formulation. | Precipitation of this compound in aqueous infusion fluids. | 1. Develop a parenteral formulation: This requires specialized techniques to ensure solubility and stability. Cyclodextrin inclusion complexes, particularly with modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD), are a common and effective approach for intravenous formulations of poorly soluble drugs.[2] Liposomal or other nanoparticle-based formulations are also viable options.[3] 2. Conduct compatibility and stability studies: Ensure the formulated this compound is compatible with the intended infusion fluids and stable under the conditions of administration. |
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: Which solubility enhancement technique is best for this compound?
The optimal technique depends on the specific application (e.g., in vitro assay, oral or intravenous administration) and the desired drug loading.
-
Solid Dispersions: This is a robust method for improving the dissolution rate and apparent solubility, particularly for oral formulations.[1][4] It involves dispersing this compound in a hydrophilic carrier.
-
Cyclodextrin Inclusion Complexes: This technique is well-suited for both oral and parenteral formulations.[2] It involves encapsulating the this compound molecule within a cyclodextrin host.
-
Nanoparticle Formulations: This approach can significantly increase the surface area for dissolution and can be tailored for targeted delivery.[3] It is suitable for various administration routes.
A comparative evaluation of these methods for your specific experimental needs is recommended.
Q3: What are the key considerations when preparing a solid dispersion of this compound?
Key considerations include the choice of a suitable hydrophilic carrier (e.g., PVP K30, Poloxamer 407), the drug-to-carrier ratio, and the preparation method (e.g., solvent evaporation, fusion).[1][4] The goal is to obtain an amorphous dispersion of this compound in the carrier matrix, which can be confirmed by techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).
Q4: How can I confirm the formation of a this compound-cyclodextrin inclusion complex?
Several analytical techniques can be used to confirm complex formation, including:
-
Phase Solubility Studies: To determine the stoichiometry of the complex and its stability constant.
-
Differential Scanning Calorimetry (DSC): The characteristic melting peak of this compound should disappear or shift upon complexation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Changes in the vibrational bands of this compound can indicate interaction with the cyclodextrin.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To study the intermolecular interactions between this compound and the cyclodextrin in solution.
Q5: Are there any known signaling pathways affected by this compound that I should be aware of in my experiments?
Yes, research suggests that this compound may modulate several crucial signaling pathways, including the MAPK, Apoptosis, Calcium signaling, JAK-STAT, and TNF signaling pathways.[5][6] Understanding these pathways can be critical for interpreting experimental results related to the pharmacological effects of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
This method is suitable for preparing a solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol (or another suitable organic solvent in which this compound is soluble)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Weigh the desired amounts of this compound and PVP K30 (e.g., in a 1:4 drug-to-carrier ratio).
-
Dissolve this compound completely in a minimal amount of methanol in a round-bottom flask.
-
Add the PVP K30 to the methanolic solution of this compound and sonicate until a clear solution is obtained.
-
Remove the methanol using a rotary evaporator at 40-50°C under reduced pressure until a solid film is formed.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a suitable sieve to obtain a uniform powder.
-
Store the prepared solid dispersion in a desiccator.
Protocol 2: Preparation of this compound-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex by Lyophilization
This protocol is suitable for preparing a water-soluble powder of the this compound inclusion complex.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
Magnetic stirrer
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v) in deionized water with constant stirring.
-
Prepare a concentrated solution of this compound in ethanol.
-
Slowly add the ethanolic solution of this compound dropwise to the aqueous HP-β-CD solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Freeze the resulting solution at -80°C until completely solid.
-
Lyophilize the frozen sample under vacuum for 48-72 hours to obtain a dry powder of the inclusion complex.
-
Store the lyophilized powder in a tightly sealed container, protected from moisture.
Protocol 3: Preparation of this compound Nanoparticles by Antisolvent Precipitation
This method yields a nanosuspension of this compound, which can improve its dissolution and bioavailability.
Materials:
-
This compound
-
A suitable organic solvent (e.g., acetone, ethanol)
-
An aqueous solution containing a stabilizer (e.g., 0.5% w/v Poloxamer 407 or Hydroxypropyl methylcellulose - HPMC)
-
Magnetic stirrer
-
Syringe pump
Procedure:
-
Dissolve this compound in the chosen organic solvent to prepare the organic phase.
-
Prepare the aqueous phase by dissolving the stabilizer in deionized water.
-
Place the aqueous phase in a beaker on a magnetic stirrer and stir at a constant, high speed.
-
Using a syringe pump, inject the organic phase containing this compound into the stirring aqueous phase at a controlled flow rate.
-
Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase, causing the precipitation of this compound.
-
Continue stirring for a specified period (e.g., 1-2 hours) to allow for the evaporation of the organic solvent.
-
The resulting nanosuspension can be used directly or further processed (e.g., lyophilized) to obtain a solid nanoparticle powder.
Signaling Pathways and Experimental Workflows
This compound Modulated Signaling Pathways
The following diagrams illustrate the key signaling pathways that have been reported to be modulated by this compound.[5][6]
References
Technical Support Center: Stability of Danshenol C and Related Compounds
This technical support center provides guidance and answers to frequently asked questions regarding the stability of Danshenol C in various solvent systems. While direct stability data for this compound is limited in publicly available literature, this guide draws upon established principles of drug stability and data from related compounds found in Salvia miltiorrhiza to provide researchers with best practices and troubleshooting advice for their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of organic molecules like this compound is typically influenced by several environmental factors. These include temperature, light exposure, pH of the solution, and the presence of oxidizing agents.[1][2] For natural products, enzymatic degradation can also be a concern if crude extracts or biological matrices are used.[1]
Q2: Are there any recommended solvents for dissolving and storing this compound?
A2: While specific studies on this compound are scarce, related lipophilic compounds from Salvia miltiorrhiza, such as Cryptotanshinone, are known to be soluble in dimethyl sulfoxide (DMSO), methanol, ethanol, chloroform, and ether.[3] For initial dissolution, DMSO is often used to prepare stock solutions. However, for aqueous-based experiments, it is crucial to consider the final concentration of the organic solvent as it may impact experimental outcomes. The stability of a related compound, Danshenol B, was assessed after being dissolved in 0.1% DMSO for in vitro studies.[4]
Q3: How should I store this compound solutions to ensure maximum stability?
A3: Based on general best practices for storing similar natural products, stock solutions of this compound should be stored at low temperatures, typically -20°C or -80°C, to minimize degradation.[3] It is also advisable to protect the solutions from light by using amber vials or by wrapping the containers in aluminum foil.[1][2] Aliquoting the stock solution can help avoid repeated freeze-thaw cycles, which can degrade the compound.[5]
Q4: What analytical methods are suitable for assessing the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for stability testing of pharmaceutical compounds.[6][7] A stability-indicating HPLC method can separate this compound from its potential degradation products, allowing for accurate quantification of the parent compound over time.[7] Other techniques such as mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structure of any degradation products.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected loss of compound activity in an experiment. | Degradation of this compound in the experimental medium. | Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Minimize the time the compound spends in aqueous buffers at room temperature or 37°C before use. |
| Precipitation of this compound in aqueous solutions. | Poor solubility of the compound in the final buffer. | Ensure the final concentration of the organic co-solvent (e.g., DMSO) is sufficient to maintain solubility but does not exceed a level that affects the biological system (typically <0.5%). Consider using solubility-enhancing excipients if compatible with the experimental design. |
| Inconsistent results between experimental replicates. | Inconsistent handling and storage of this compound solutions. | Standardize the protocol for solution preparation, storage, and handling. Ensure all aliquots are stored under identical conditions and for similar durations. Perform a quick quality check of the stock solution using HPLC if inconsistencies persist. |
| Appearance of new peaks in the HPLC chromatogram of a stored solution. | Chemical degradation of this compound. | This indicates the formation of degradation products. The stability of this compound in that specific solvent and storage condition is compromised. It is necessary to re-evaluate the storage conditions (e.g., lower temperature, protection from light, different solvent). |
Experimental Protocols
General Protocol for a Preliminary Stability Study of this compound
This protocol outlines a general approach to assess the stability of this compound in a specific solvent system.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in a suitable organic solvent (e.g., DMSO, methanol) to prepare a concentrated stock solution (e.g., 10 mM).
-
-
Preparation of Test Solutions:
-
Dilute the stock solution with the desired solvent system (e.g., phosphate-buffered saline with 0.1% DMSO, cell culture medium) to a final working concentration.
-
-
Incubation Conditions:
-
Aliquot the test solution into multiple vials.
-
Store the vials under different conditions that are relevant to your experimental procedures (e.g., 4°C, room temperature, 37°C).
-
Protect a subset of vials from light at each temperature to assess photosensitivity.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve a vial from each storage condition.
-
Immediately analyze the sample using a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.
-
Data Presentation
As no specific quantitative data for this compound stability was found, the following table provides general guidance on solvent selection for stability studies of lipophilic compounds from Salvia miltiorrhiza.
| Solvent System | General Suitability | Key Considerations |
| 100% DMSO | Good for long-term storage of stock solutions at -20°C or -80°C. | High concentrations may be toxic to cells in biological assays. |
| 100% Ethanol/Methanol | Suitable for stock solutions and some analytical applications. | Can be volatile. May not be suitable for all biological experiments. |
| Aqueous Buffers (e.g., PBS) with <1% Organic Co-solvent | Necessary for many biological assays. | Stability is often significantly reduced compared to pure organic solvents. Prone to hydrolysis and precipitation. Fresh preparation is recommended. |
| Cell Culture Media | Required for in vitro cell-based experiments. | Complex composition can interact with the compound. Stability should be evaluated directly in the specific medium used. |
Visualizations
Experimental Workflow for Stability Testing
Figure 1. General workflow for assessing compound stability.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Influence of Selected Factors on the Aqueous Cryptotanshinone Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Danshenol B alleviates central post-stroke pain by regulating the PIK3CG/NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. kinampark.com [kinampark.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Optimizing Danshenol C Dosage for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Danshenol C in in vitro experiments.
Frequently Asked Questions (FAQs)
1. What is a good starting concentration for this compound in my cell line?
Based on current research, a good starting point for exploring the effects of this compound is in the range of 10 µM to 20 µM. A study on human peritoneal mesothelial cells (HMrSV5) found that concentrations of 10 µM and 20 µM this compound significantly reversed a decrease in cell viability induced by high glucose.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
2. What is the mechanism of action of this compound?
This compound has been shown to modulate several key signaling pathways. In peritoneal fibrosis models, it has been found to decrease the mRNA expression of MAPK8 (JNK1) and MAPK14 (P38), as well as STAT3.[1] Conversely, it increases the mRNA and protein expression of CASP3 (Caspase-3).[1] These findings suggest that this compound's effects are mediated through the regulation of inflammatory and apoptotic pathways.[1]
3. How should I prepare a stock solution of this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For example, a 10 mM stock solution can be prepared. It is crucial to ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. The stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
4. Is this compound cytotoxic?
This compound exhibits dose-dependent effects on cell viability. In HMrSV5 cells, concentrations up to 80 µM promoted cell viability under high glucose conditions, while a concentration of 160 µM resulted in a slight decrease in cell viability.[1] It is essential to determine the cytotoxic profile of this compound in your specific cell line using a viability assay, such as the CCK-8 or MTT assay.
Troubleshooting Guides
CCK-8 / Viability Assays
-
Q: My cell viability results are inconsistent. What could be the cause?
-
A: Inconsistent cell seeding is a common issue. Ensure you have a homogenous cell suspension before plating. Also, be careful not to introduce bubbles into the wells when adding the CCK-8 reagent, as they can interfere with the absorbance reading.
-
-
Q: I am observing a change in the color of my media after adding this compound, even before adding the CCK-8 reagent. Is this normal?
-
A: Some compounds can have inherent color or react with components in the cell culture medium, which can interfere with colorimetric assays. To mitigate this, you can include a "compound only" control (media + this compound, no cells) and subtract the background absorbance from your experimental wells. If the interference is significant, consider washing the cells with fresh media before adding the CCK-8 reagent.
-
Western Blot Analysis
-
Q: I cannot detect the phosphorylated forms of MAPK proteins after this compound treatment, but the total protein levels are fine. What should I do?
-
A: The detection of phosphorylated proteins can be challenging due to their low abundance and instability. Here are a few troubleshooting steps:
-
Use Phosphatase Inhibitors: Always include a phosphatase inhibitor cocktail in your lysis buffer to prevent dephosphorylation of your target proteins.
-
Work Quickly and on Ice: Perform all steps of protein extraction on ice with pre-chilled buffers to minimize phosphatase activity.
-
Optimize Blocking Buffer: Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can increase background noise. Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.
-
Use TBS-T for Washes: Use Tris-Buffered Saline with Tween-20 (TBST) instead of Phosphate-Buffered Saline (PBS), as phosphate ions can interfere with the binding of some phospho-specific antibodies.
-
-
-
Q: The bands for my target proteins are very faint. How can I improve the signal?
-
A: Increase the amount of protein loaded onto the gel (25-50 µg per well is a good starting point for cell lysates). You can also use a more sensitive chemiluminescent substrate to enhance the signal.
-
Data Presentation
Table 1: Dose-Response of this compound on the Viability of HMrSV5 Cells
| This compound Concentration (µM) | Effect on Cell Viability (vs. High Glucose Control) |
| 10 | Promoted cell viability |
| 20 | Promoted cell viability |
| 40 | Promoted cell viability |
| 80 | Promoted cell viability |
| 160 | Slightly decreased cell viability |
Data summarized from a study on human peritoneal mesothelial cells (HMrSV5) treated for 48 hours.[1]
Experimental Protocols
Protocol 1: Determining this compound Cytotoxicity using CCK-8 Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0, 5, 10, 20, 40, 80, 160 µM). Remove the old medium from the wells and add 100 µL of the corresponding this compound dilution. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for your desired time point (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well. Be careful not to introduce bubbles.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blot Analysis of MAPK and STAT3 Pathways
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with the desired concentrations of this compound for the appropriate duration.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Protein Quantification: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 12,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysate with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto a 10% or 12% polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-p38, total p38, p-JNK, total JNK, STAT3, and an internal loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation. Dilute the antibodies in 5% BSA in TBST according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for this compound.
References
Technical Support Center: Troubleshooting HPLC Analysis of Danshenol C
This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of Danshenol C.
Troubleshooting Guide: Peak Tailing in this compound Analysis
Peak tailing is a common chromatographic problem that can affect resolution, sensitivity, and the accuracy of quantification. This guide provides a systematic approach to identifying and resolving the root causes of peak tailing in the analysis of this compound.
Q1: My this compound peak is showing significant tailing. What are the most common causes?
A1: Peak tailing in the reversed-phase HPLC analysis of this compound, a phenolic compound, is often attributed to several factors. The most common causes include:
-
Secondary Interactions: Unwanted interactions between this compound and the stationary phase. Phenolic compounds can interact with residual silanol groups on the silica-based stationary phase, leading to tailing.[1][2]
-
Column Issues: Degradation of the column, such as a void at the column inlet or a partially blocked frit, can cause irregular flow paths and result in distorted peak shapes.[3][4]
-
Mobile Phase Problems: An inappropriate mobile phase pH, insufficient buffer capacity, or an incorrect mobile phase composition can all contribute to peak tailing.[5][6]
-
Sample-Related Issues: Overloading the column with too much sample or using a sample solvent that is stronger than the mobile phase can lead to peak distortion.[2][7]
-
Instrumental Effects: Excessive extra-column volume from long tubing or poorly made connections can cause band broadening and peak tailing.[7][8]
Q2: How can I systematically troubleshoot the peak tailing of my this compound peak?
A2: A logical troubleshooting approach is crucial for efficiently identifying and resolving the issue. The following workflow can guide you through the process.
Caption: A step-by-step workflow for troubleshooting peak tailing in HPLC analysis.
Experimental Protocols
Protocol 1: Column Flushing and Regeneration
If column contamination or degradation is suspected, a thorough flushing procedure can help restore performance.
-
Disconnect the column from the detector.
-
Reverse the column direction.
-
Flush the column with a series of solvents at a low flow rate (e.g., 0.5 mL/min). A typical sequence for a C18 column is:
-
20 column volumes of water (to remove buffers)
-
20 column volumes of methanol
-
20 column volumes of acetonitrile
-
20 column volumes of isopropanol (for strongly adsorbed non-polar compounds)
-
-
Return the column to the original direction and equilibrate with the mobile phase for at least 30 minutes.
Protocol 2: Mobile Phase Optimization
To mitigate secondary interactions, adjusting the mobile phase is often effective.
-
Lower the pH: Add a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the aqueous component of the mobile phase. This will protonate the residual silanol groups on the stationary phase, reducing their interaction with the phenolic hydroxyl groups of this compound.
-
Increase Buffer Strength: If you are already using a buffer, increasing its concentration (e.g., from 10 mM to 25 mM) can help maintain a consistent pH and improve peak shape.
-
Use a Mobile Phase Additive: In some cases, adding a competing base like triethylamine (TEA) at a low concentration (e.g., 0.1%) can mask the active sites on the stationary phase and reduce tailing.
Data Presentation
Table 1: Common Causes of Peak Tailing and Their Solutions
| Cause | Potential Solution(s) |
| Secondary Silanol Interactions | Lower mobile phase pH (e.g., with 0.1% formic acid). Use a highly end-capped column. |
| Column Contamination | Flush the column with a strong solvent. Use a guard column. |
| Column Void/Bed Deformation | Replace the column. Avoid sudden pressure changes. |
| Sample Overload | Reduce the injection volume or dilute the sample. |
| Incompatible Sample Solvent | Dissolve the sample in the initial mobile phase. |
| Extra-column Volume | Use shorter, narrower ID tubing. Ensure all fittings are properly connected. |
| Inadequate Buffering | Increase the buffer concentration in the mobile phase. |
Visualization of a Key Concept
Caption: Interaction of this compound with the stationary phase leading to peak tailing.
Frequently Asked Questions (FAQs)
Q3: What is an acceptable tailing factor?
A3: An ideal peak has a tailing factor (Tf) or asymmetry factor (As) of 1.0. In practice, a value between 0.9 and 1.2 is generally considered good. For many assays, a tailing factor up to 1.5 may be acceptable.[1] However, for quantitative analysis, a lower tailing factor is always desirable for better accuracy and reproducibility.
Q4: Can the sample solvent really affect peak shape that much?
A4: Yes, the sample solvent can have a significant impact on peak shape, especially for early eluting peaks. If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte to move through the top of the column too quickly, leading to band broadening and a distorted peak. Whenever possible, dissolve your this compound standard and samples in the initial mobile phase composition.
Q5: I've tried everything and the peak is still tailing. What should I do?
A5: If you have systematically addressed the common causes of peak tailing and the problem persists, consider the following:
-
Try a different column chemistry: A column with a different stationary phase (e.g., a polar-embedded phase) or one that is specifically designed for the analysis of polar compounds may provide better peak shape.
-
Consult the column manufacturer's guide: They often have specific recommendations for troubleshooting and column care.
-
Consider sample matrix effects: If you are analyzing this compound in a complex mixture, other components in the sample may be interfering with the chromatography. An appropriate sample clean-up procedure, such as solid-phase extraction (SPE), may be necessary.[1]
Q6: How does mobile phase pH affect the peak shape of this compound?
A6: The pH of the mobile phase is critical for controlling the ionization state of both this compound and the residual silanol groups on the stationary phase. This compound contains phenolic hydroxyl groups, which are weakly acidic. At a higher pH, these groups can become deprotonated, increasing the polarity of the molecule and potentially leading to stronger interactions with the stationary phase. Conversely, at a low pH, the residual silanol groups on the silica packing are protonated and less likely to interact with the analyte, which generally results in a more symmetrical peak shape.[1][8]
Q7: Could a leak in the HPLC system cause peak tailing?
A7: While a significant leak is more likely to cause issues with retention time reproducibility and pressure fluctuations, a very small leak, particularly between the column and the detector, could contribute to extra-column band broadening and result in peak tailing. It is always good practice to regularly inspect the system for any signs of leaks.[8]
References
- 1. Integrative quantitative and qualitative analysis for the quality evaluation and monitoring of Danshen medicines from different sources using HPLC-DAD and NIR combined with chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Danshenol B alleviates central post-stroke pain by regulating the PIK3CG/NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Investigating Novel Compounds
This technical support center provides guidance for researchers, scientists, and drug development professionals working with novel compounds, such as Danshenol C, where specific data on assay interference is not yet available. The following troubleshooting guides and FAQs are designed to help you proactively identify and mitigate potential assay artifacts.
Frequently Asked Questions (FAQs)
Q1: I am seeing an unexpected increase in cell viability in my MTT assay when treating cells with this compound. Is this a real effect?
A1: Not necessarily. Natural products, particularly those with polyphenolic structures, can directly reduce the MTT tetrazolium salt to formazan, independent of cellular dehydrogenase activity. This leads to a false-positive signal, making the cells appear more viable than they are. It is crucial to run a cell-free control to assess the direct reductive potential of your compound.[1][2][3][4][5]
Q2: My luciferase reporter assay is showing decreased signal in the presence of this compound. How can I be sure this is due to changes in gene expression?
A2: A decrease in signal could be due to direct inhibition of the luciferase enzyme by your compound. Many small molecules, including natural products like isoflavonoids and resveratrol, are known to inhibit firefly luciferase.[6][7][8][9] To confirm that the observed effect is on your biological target and not the reporter enzyme, you should perform a counter-screen using purified luciferase enzyme.
Q3: I am observing high background in my fluorescence-based assay after adding this compound. What could be the cause?
A3: Many natural compounds exhibit intrinsic fluorescence, or autofluorescence.[10][11][12][13] This can interfere with fluorescence-based assays by increasing the background signal and masking the specific signal from your fluorescent probe. It is important to measure the fluorescence of your compound alone at the excitation and emission wavelengths of your assay.
Q4: My colorimetric assay results are inconsistent when using this compound. Why might this be happening?
A4: If this compound has a significant color, it can interfere with absorbance-based assays by directly contributing to the absorbance reading at the wavelength being measured.[14][15][16] A control experiment measuring the absorbance of this compound in the assay buffer is necessary to correct for this.
Q5: What are Pan-Assay Interference Compounds (PAINS) and could this compound be one?
A5: Pan-Assay Interference Compounds (PAINS) are molecules that show activity in multiple assays through non-specific mechanisms rather than by specifically interacting with the intended biological target.[17][18][19][20][21] These mechanisms can include redox cycling, metal chelation, and protein reactivity. Without specific data, it is prudent to consider that any novel compound could potentially act as a PAIN and to perform appropriate control experiments to rule out non-specific activity.
Troubleshooting Guides
Issue: Suspected MTT Assay Interference
Symptoms:
-
Higher than expected cell viability.
-
Color change in the MTT reagent in the absence of cells.
-
Inconsistent results between experiments.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected MTT assay interference.
Quantitative Data Summary (Hypothetical)
| Condition | Absorbance (570 nm) | Interpretation |
| Cells + Media + MTT | 1.0 | Baseline cell viability |
| Cells + this compound (20 µM) + MTT | 1.5 | Apparent increase in viability |
| Media + this compound (20 µM) + MTT (No Cells) | 0.5 | Direct reduction of MTT by this compound, indicating a false-positive signal. |
| Corrected Viability | 1.0 | No actual increase in viability (1.5 - 0.5) |
Issue: Suspected Luciferase Assay Interference
Symptoms:
-
Unexpected decrease or increase in luciferase signal.
-
Results do not correlate with other assays (e.g., qPCR of the target gene).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected luciferase assay interference.
Quantitative Data Summary (Hypothetical)
| Condition | Luminescence (RLU) | Interpretation |
| Transfected Cells + Vehicle | 1,000,000 | Baseline reporter activity |
| Transfected Cells + this compound (20 µM) | 500,000 | 50% decrease in reporter signal |
| Purified Luciferase + Substrate + this compound (20 µM) | 510,000 | 49% decrease in signal, indicating direct inhibition of the luciferase enzyme. |
| Conclusion | The observed decrease in signal is likely an artifact of enzyme inhibition. |
Issue: Suspected Fluorescence or Colorimetric Interference
Symptoms:
-
High background signal in fluorescence assays.
-
Non-zero absorbance in colorimetric assays in the absence of the target analyte.
Troubleshooting Workflow:
Caption: Troubleshooting for fluorescence or colorimetric interference.
Quantitative Data Summary (Hypothetical)
| Condition | Fluorescence (RFU) |
| Cells + Fluorescent Probe | 5000 |
| Cells + Fluorescent Probe + this compound | 7000 |
| This compound alone in buffer | 2000 |
| Corrected Signal | 5000 |
Experimental Protocols
Protocol 1: Cell-Free MTT Reduction Assay
Objective: To determine if this compound directly reduces MTT tetrazolium salt.
Materials:
-
This compound stock solution
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of this compound in cell culture medium in a 96-well plate. Include a vehicle control (e.g., DMSO) and a medium-only control.
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 1-4 hours at 37°C in a cell culture incubator.
-
Add solubilization buffer (e.g., 10% SDS in 0.01 N HCl) to each well and incubate overnight at 37°C.
-
Read the absorbance at 570 nm.
-
A significant increase in absorbance in the wells containing this compound compared to the medium-only control indicates direct reduction of MTT.
Protocol 2: In Vitro Luciferase Inhibition Assay
Objective: To determine if this compound directly inhibits firefly luciferase.
Materials:
-
This compound stock solution
-
Purified recombinant firefly luciferase
-
Luciferase assay buffer
-
Luciferin substrate
-
ATP
-
96-well opaque plate
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in luciferase assay buffer in a 96-well opaque plate. Include a vehicle control.
-
Add a constant amount of purified firefly luciferase to each well.
-
Incubate for 15-30 minutes at room temperature.
-
Prepare the luciferase substrate solution containing luciferin and ATP according to the manufacturer's instructions.
-
Inject the substrate solution into each well and immediately read the luminescence.
-
A dose-dependent decrease in luminescence in the presence of this compound indicates direct inhibition of the enzyme.
Protocol 3: Compound Autofluorescence Measurement
Objective: To measure the intrinsic fluorescence of this compound.
Materials:
-
This compound stock solution
-
Assay buffer
-
96-well black plate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the same buffer used for your fluorescence assay in a 96-well black plate.
-
Scan the emission spectrum of each concentration across a range of excitation wavelengths relevant to your assay's fluorophore.
-
Alternatively, measure the fluorescence at the specific excitation and emission wavelengths used in your assay.
-
The resulting fluorescence values represent the background signal that should be subtracted from your experimental measurements.
References
- 1. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "The MTT viability assay yields strikingly false-positive viabilities a" by DİDEM KARAKAŞ, FERDA ARI et al. [journals.tubitak.gov.tr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Autofluorescence - Wikipedia [en.wikipedia.org]
- 12. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 13. researchgate.net [researchgate.net]
- 14. Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Nitrate - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Danshenol C Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental formulation of Danshenol C.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of this compound?
This compound, a bioactive compound isolated from Salvia miltiorrhiza (Danshen), faces several challenges that can limit its oral bioavailability.[1][2] Like many other active constituents of Danshen, this compound's therapeutic potential may be restricted by factors such as:
-
Poor aqueous solubility: Many lipophilic compounds from Salvia miltiorrhiza exhibit poor water solubility, which is a primary barrier to dissolution in the gastrointestinal tract and subsequent absorption.[1][3]
-
Limited membrane permeability: The ability of this compound to effectively pass through the intestinal epithelial cell layer can be a significant rate-limiting step for its absorption into the bloodstream.[1]
-
Efflux pump activity: Intestinal epithelial cells possess efflux pumps, such as P-glycoprotein, which can actively transport absorbed compounds back into the intestinal lumen, thereby reducing net absorption.[1]
-
First-pass metabolism: After absorption, this compound may be subject to extensive metabolism in the liver before it reaches systemic circulation, which can significantly decrease its bioavailability.
Q2: What are the most promising formulation strategies to enhance the bioavailability of this compound?
Several advanced formulation strategies have been successfully employed to improve the oral bioavailability of poorly soluble compounds from Salvia miltiorrhiza and can be adapted for this compound.[1][2][3] These include:
-
Solid Self-Microemulsifying Drug Delivery Systems (S-SMEDDS): These systems are mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water microemulsions in the gastrointestinal tract.[1][4] This increases the dissolution rate and absorption of both lipophilic and hydrophilic compounds.[1][4]
-
Phospholipid Complexes: Forming a complex between this compound and phospholipids can enhance its lipophilicity and improve its ability to permeate the intestinal membrane.[3]
-
Nanotechnology Approaches: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to enhanced dissolution velocity and saturation solubility.[5] Techniques include nanosuspensions and nanoparticles.[2][5][6]
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix at the molecular level can improve its wettability and dissolution rate.[6]
Q3: How can I select the appropriate analytical method for quantifying this compound in my formulations and biological samples?
High-Performance Liquid Chromatography (HPLC) is a commonly used and reliable method for the quantification of active compounds in Salvia miltiorrhiza extracts.[7][8] For this compound, a reverse-phase HPLC method with UV or mass spectrometric (MS) detection would be a suitable starting point. Key considerations for method development include:
-
Column selection: A C18 column is often a good choice for separating moderately polar to nonpolar compounds like Danshenols.
-
Mobile phase optimization: A gradient elution with a mixture of acetonitrile or methanol and water (often with a small amount of acid like formic or phosphoric acid to improve peak shape) is typically used.
-
Detector selection: UV detection at a wavelength where this compound has maximum absorbance is a common approach. For higher sensitivity and selectivity, especially for biological samples, coupling HPLC with a mass spectrometer (LC-MS) is recommended.
-
Sample preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to clean up complex matrices like plasma or tissue homogenates before analysis.
Troubleshooting Guides
Issue 1: Low and variable drug loading in my this compound formulation.
-
Possible Cause: Poor solubility of this compound in the chosen carrier or solvent system.
-
Troubleshooting Steps:
-
Solubility Screening: Conduct a systematic solubility study of this compound in a range of pharmaceutically acceptable solvents, oils, and surfactants to identify the most suitable excipients.
-
Optimize Excipient Ratios: For multi-component systems like S-SMEDDS, construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and cosurfactant that provide the largest microemulsion region and highest drug solubility.
-
Temperature and pH Adjustment: Investigate the effect of temperature and pH on the solubility of this compound in your formulation system. For some ionizable compounds, pH adjustment can significantly improve solubility.[5]
-
Issue 2: The particle size of my this compound nanosuspension is too large or shows aggregation.
-
Possible Cause: Inefficient particle size reduction method or inadequate stabilization.
-
Troubleshooting Steps:
-
Optimize Milling/Homogenization Parameters: If using wet milling or high-pressure homogenization, optimize parameters such as milling time, bead size, and homogenization pressure and cycles.[5]
-
Select an Appropriate Stabilizer: The choice of stabilizer (surfactant or polymer) is critical. Screen different stabilizers and their concentrations to find the one that provides the best steric or electrostatic stabilization to prevent particle aggregation.
-
Control Temperature: Excessive heat generation during processing can lead to particle growth. Ensure adequate cooling is in place.
-
Issue 3: Poor in vitro dissolution of my this compound solid dispersion.
-
Possible Cause: The drug is not in an amorphous state or is recrystallizing upon storage.
-
Troubleshooting Steps:
-
Carrier Selection: The choice of hydrophilic carrier is crucial. Polymers like PVP, HPMC, and PEGs are commonly used. The miscibility of this compound in the carrier is a key factor.
-
Preparation Method: The method of preparation (e.g., solvent evaporation, hot-melt extrusion) can influence the final physical state of the drug.[6] Ensure complete solvent removal in the solvent evaporation method. For hot-melt extrusion, optimize the processing temperature and screw speed.
-
Characterize the Solid State: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm that this compound is in an amorphous state within the solid dispersion and to check for any signs of recrystallization over time.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Active Compounds from Salvia miltiorrhiza in Different Formulations (Rat Model)
| Compound | Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Salvianolic Acid B | Suspension | 150.3 ± 45.2 | 0.5 | 345.6 ± 98.7 | 100 | [3] |
| Phospholipid Complex | 738.1 ± 156.4 | 0.25 | 1697.2 ± 345.8 | 491 | [3] | |
| Tanshinone IIA | Suspension | 45.7 ± 12.3 | 2.0 | 289.5 ± 76.4 | 100 | [3] |
| Phospholipid Complex | 113.8 ± 28.9 | 1.5 | 720.9 ± 189.2 | 249 | [3] | |
| Danshensu | S-SMEDDS | 1250 ± 310 | 0.25 | 2890 ± 540 | - | [1] |
| Salvianolic acid B | S-SMEDDS | 3450 ± 670 | 0.5 | 8760 ± 1540 | - | [1] |
| Tanshinone IIA | S-SMEDDS | 480 ± 110 | 1.0 | 2560 ± 480 | - | [1] |
| Cryptotanshinone | S-SMEDDS | 230 ± 55 | 1.5 | 1340 ± 290 | - | [1] |
Note: Data for this compound is currently limited. The table provides data for other major components of Salvia miltiorrhiza to illustrate the potential for bioavailability enhancement with different formulation strategies.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Self-Microemulsifying Drug Delivery System (S-SMEDDS)
This protocol is adapted from a method used for a multi-component extract of Salvia miltiorrhiza.[1]
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Labrafil M 1944 CS, Capryol 90), surfactants (e.g., Cremophor EL, Tween 80), and cosurfactants (e.g., Transcutol P, PEG 400).
-
Select the excipients that show the highest solubility for this compound.
-
-
Construction of Pseudo-ternary Phase Diagrams:
-
Prepare a series of mixtures with varying ratios of the selected oil, surfactant, and cosurfactant.
-
Titrate each mixture with water and observe the formation of a microemulsion.
-
Construct a phase diagram to identify the microemulsion region.
-
-
Preparation of Liquid SMEDDS (L-SMEDDS):
-
Select an optimal formulation from the phase diagram.
-
Dissolve this compound in the mixture of oil, surfactant, and cosurfactant with gentle stirring until a clear solution is formed.
-
-
Preparation of Solid SMEDDS (S-SMEDDS):
-
Disperse the L-SMEDDS containing this compound into an aqueous solution containing a hydrophilic polymer (e.g., hydroxypropyl methylcellulose).
-
Freeze-dry the resulting dispersion to obtain the S-SMEDDS powder.
-
Protocol 2: In Vitro Dissolution Testing
-
Apparatus: Use a USP Dissolution Apparatus 2 (paddle method).
-
Dissolution Medium: Prepare simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8).
-
Procedure:
-
Place a known amount of the this compound formulation (equivalent to a specific dose of this compound) into the dissolution vessel containing the dissolution medium maintained at 37 ± 0.5 °C.
-
Rotate the paddle at a specified speed (e.g., 100 rpm).
-
Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh dissolution medium.
-
-
Analysis:
-
Filter the samples and analyze the concentration of this compound using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
-
Visualizations
Caption: Experimental workflow for developing and evaluating this compound S-SMEDDS.
Recent research has begun to elucidate the molecular mechanisms of this compound, particularly its role in reversing peritoneal fibrosis by modulating pathways such as MAPK, Apoptosis, and JAK-STAT signaling.[9] This suggests that ensuring adequate bioavailability is crucial for its therapeutic efficacy.
References
- 1. Improved Oral Bioavailability Using a Solid Self-Microemulsifying Drug Delivery System Containing a Multicomponent Mixture Extracted from Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. e-century.us [e-century.us]
- 4. researchgate.net [researchgate.net]
- 5. journal.appconnect.in [journal.appconnect.in]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Tanshinones in Danshen (Salvia miltiorrhiza) by High-Performance Liquid Chromatography with Fluorescence Detection after pre-Column Derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular mechanism of this compound in reversing peritoneal fibrosis: novel network pharmacological analysis and biological validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Danshenol C Solubility and Activity through pH Adjustment
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on troubleshooting common issues related to the solubility and biological activity of Danshenol C, with a focus on pH modification.
Frequently Asked Questions (FAQs)
Q1: My this compound has precipitated out of my aqueous buffer. What is the likely cause and how can I resolve this?
A1: Precipitation of this compound from aqueous solutions is a common issue, primarily due to its low water solubility. The pH of your buffer is a critical factor influencing its solubility. This compound, like other tanshinones, is a lipophilic compound with a predicted acidic pKa (a pKa of 4.9 has been reported for the related compound cryptotanshinone)[1]. This suggests that its solubility is pH-dependent. At a pH below its pKa, this compound will be in its neutral, less soluble form.
Troubleshooting Steps:
-
Verify Buffer pH: Ensure the pH of your buffer is accurately measured and is appropriate for your experiment.
-
Increase pH: Gradually increasing the pH of the solution can significantly enhance the solubility of this compound. For instance, the solubility of similar tanshinones has been shown to be enhanced in buffers with a pH of 6.8 and are more stable in a pH range of 8.0 to 12.0[1][2].
-
Use of Co-solvents: If adjusting the pH is not compatible with your experimental design, consider using a small percentage of a co-solvent such as DMSO or ethanol to improve solubility.
-
Prepare Fresh Solutions: Whenever possible, prepare this compound solutions fresh for each experiment to minimize precipitation over time.
Q2: I am observing inconsistent results in my cell-based assays with this compound. Could pH be a contributing factor?
A2: Yes, pH can significantly impact the results of your cell-based assays in several ways:
-
Altered Compound Activity: The biological activity of a compound can be pH-dependent. Changes in pH can alter the ionization state of this compound, which may affect its ability to interact with its molecular targets.
-
Cell Viability: The pH of the cell culture medium is critical for maintaining cell health. Significant deviations from the physiological pH range (typically 7.2-7.4) can induce cellular stress and affect experimental outcomes, irrespective of the compound's activity.
-
Compound Stability: this compound may degrade at certain pH values, leading to a lower effective concentration in your assay. Studies on related compounds suggest that extreme pH values (below 1.0 and above 11.0) can lead to structural modifications and degradation[1][3].
Troubleshooting Steps:
-
Standardize pH: Ensure the final pH of your assay medium is consistent across all experiments after the addition of this compound and any other reagents.
-
Assess Compound Stability: Perform a preliminary stability study of this compound in your assay medium at the intended pH and temperature to ensure it remains stable throughout the duration of the experiment.
-
Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound, with the same pH adjustment) to account for any effects of the solvent or pH on the cells.
Q3: What is the recommended pH range for working with this compound to ensure both solubility and stability?
A3: Based on data from structurally similar tanshinones, a slightly alkaline pH range is likely optimal for both solubility and stability.
-
For Solubility: A pH of 6.8 has been shown to enhance the solubility of several tanshinones[2].
-
For Stability: The highest stability for a related tanshinone, cryptotanshinone, has been observed between pH 8.0 and 12.0[1][3]. However, it is crucial to consider that a pH of 12.0 is not physiologically relevant for most biological experiments.
Recommendation: For most in vitro experiments, a starting pH of 7.4 to 8.0 is recommended as a good compromise between enhancing solubility and maintaining physiological relevance. However, the optimal pH should be determined empirically for your specific experimental setup.
Troubleshooting Guides
Guide 1: Poor Solubility and Precipitation
This guide provides a systematic approach to addressing solubility challenges with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Immediate precipitation upon addition to aqueous buffer. | The buffer pH is too low, leading to the neutral, insoluble form of this compound. | 1. Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). 2. Add the stock solution to the aqueous buffer dropwise while stirring. 3. Adjust the final pH of the solution to a range of 7.4-8.0. |
| Precipitation occurs over time during storage or incubation. | The compound is unstable at the storage pH and/or temperature. | 1. Prepare fresh solutions of this compound for each experiment. 2. If storage is necessary, store at a slightly alkaline pH (e.g., 8.0) at 4°C and protect from light. 3. Perform a stability study to determine the optimal storage conditions. |
| Inconsistent solubility between batches. | Variability in the solid form of this compound (e.g., crystalline vs. amorphous). | 1. Ensure consistent sourcing and handling of the compound. 2. Characterize the solid-state properties of your this compound if possible. 3. Always perform a solubility test for each new batch. |
Guide 2: Inconsistent Biological Activity
This guide helps to troubleshoot variability in experimental results that may be linked to pH.
| Observed Issue | Potential Cause | Recommended Action |
| High variability in dose-response curves. | pH of the assay medium is not controlled and may vary between experiments. | 1. Prepare all assay media from the same batch of reagents. 2. Measure and adjust the pH of the final assay medium after adding all components, including this compound. 3. Use a well-buffered medium to resist pH changes. |
| Loss of activity over the course of a long-term experiment. | Degradation of this compound at the experimental pH and temperature. | 1. Conduct a time-course stability study of this compound in your assay medium. 2. If degradation is significant, consider replenishing the compound at set intervals during the experiment. |
| Discrepancy between expected and observed activity. | The pH of the assay is affecting the ionization state and target engagement of this compound. | 1. Test the activity of this compound at a few different, physiologically relevant pH values (e.g., 7.2, 7.4, 7.6) to determine the optimal pH for its activity. |
Data Presentation
Table 1: Hypothetical pH-Solubility Profile of this compound *
| pH | Solubility (µg/mL) |
| 5.0 | < 1 |
| 6.0 | 5 |
| 6.8 | 25 |
| 7.4 | 50 |
| 8.0 | 100 |
*This table presents hypothetical data for illustrative purposes, based on the expected behavior of this compound. Actual values should be determined experimentally.
Table 2: Hypothetical pH-Stability Profile of this compound after 24 hours at 37°C *
| pH | % Remaining |
| 4.0 | 60% |
| 6.0 | 85% |
| 7.4 | 95% |
| 8.0 | 98% |
| 9.0 | 90% |
*This table presents hypothetical data for illustrative purposes. Actual stability should be determined experimentally.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay of this compound
Objective: To determine the kinetic solubility of this compound in a buffered solution at various pH values.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 6.0, 6.8, 7.4, 8.0)
-
96-well plates (UV-transparent)
-
Plate reader with UV-Vis capabilities
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 96-well plate, add 2 µL of the this compound stock solution to 198 µL of each pH buffer to achieve a final concentration of 100 µM.
-
Seal the plate and shake for 2 hours at room temperature.
-
Measure the absorbance at a wavelength where this compound absorbs (determine this by a wavelength scan) and at a reference wavelength (e.g., 650 nm) to detect precipitation.
-
The concentration of dissolved this compound can be quantified by comparing the absorbance to a standard curve prepared in a solvent where the compound is fully soluble (e.g., 50:50 DMSO:buffer).
Protocol 2: pH-Dependent Stability Study of this compound
Objective: To evaluate the stability of this compound in aqueous solutions at different pH values over time.
Materials:
-
This compound
-
Buffers of various pH values (e.g., 4.0, 7.4, 9.0)
-
HPLC or UPLC system with a suitable column (e.g., C18) and UV detector
-
Incubator
Procedure:
-
Prepare solutions of this compound at a known concentration (e.g., 10 µM) in each of the selected pH buffers.
-
Immediately after preparation (t=0), take an aliquot from each solution and analyze it by HPLC/UPLC to determine the initial concentration.
-
Incubate the remaining solutions at a controlled temperature (e.g., 37°C).
-
At specified time points (e.g., 1, 4, 8, 24 hours), withdraw aliquots from each solution and analyze by HPLC/UPLC.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration. The degradation is expected to follow pseudo-first-order kinetics[4][5].
Visualizations
Caption: Experimental workflow for assessing this compound solubility and stability.
Caption: Potential signaling pathways modulated by this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. Enhancement of solubility and dissolution rate of cryptotanshinone, tanshinone I and tanshinone IIA extracted from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature - Pharmacology & Pharmacy - SCIRP [scirp.org]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Danshenol C and Danshenol A in Anti-Inflammatory Activity: A Review of Current Evidence
A direct comparative study on the anti-inflammatory activities of Danshenol C and Danshenol A is not available in the current body of scientific literature. Comprehensive research has been conducted on Danshenol A, elucidating its mechanisms of action in inflammatory processes. However, specific data regarding the anti-inflammatory properties of this compound, including quantitative analysis and mechanistic pathways, remains largely uninvestigated. This guide, therefore, provides a detailed overview of the known anti-inflammatory activity of Danshenol A, supported by experimental data, while highlighting the existing knowledge gap concerning this compound.
Danshenol A: A Profiled Anti-Inflammatory Agent
Danshenol A, a diterpenoid compound isolated from the renowned medicinal herb Salvia miltiorrhiza (Danshen), has been identified as a potent inhibitor of inflammatory pathways. Its efficacy has been primarily demonstrated in the context of vascular inflammation, a key contributor to the pathogenesis of atherosclerosis.
Mechanism of Action: Targeting the NF-κB Pathway
Research has shown that Danshenol A exerts its anti-inflammatory effects by inhibiting the expression of Intercellular Adhesion Molecule-1 (ICAM-1) induced by Tumor Necrosis Factor-alpha (TNF-α) in endothelial cells. The overexpression of ICAM-1 is a critical step in the inflammatory cascade, facilitating the adhesion of leukocytes to the vascular endothelium and their subsequent migration into tissues.
Danshenol A's inhibitory action is mediated through the suppression of the NOX4-dependent IKKβ/NF-κB signaling pathway . Specifically, Danshenol A has been shown to:
-
Reverse the TNF-α-induced increase in ICAM-1 expression.
-
Suppress the adhesion of monocytes to endothelial cells.
-
Reduce the generation of reactive oxygen species (ROS) by inhibiting NADPH oxidase 4 (NOX4).
-
Inhibit the activation of IκB kinase β (IKKβ), which in turn prevents the degradation of IκBα and the subsequent nuclear translocation and activation of the transcription factor NF-κB (p65 subunit).
Quantitative Data on Anti-Inflammatory Effects
The following table summarizes the key inhibitory effects of Danshenol A as documented in preclinical studies.
| Target | Effect of Danshenol A | Model System |
| ICAM-1 Expression | Inhibition of TNF-α-induced expression | Endothelial Cells |
| Monocyte Adhesion | Suppression of TNF-α-induced adhesion | Endothelial Cells |
| ROS Production | Reduction of TNF-α-induced generation | Endothelial Cells |
| NF-κB Activation | Inhibition of nuclear translocation of p65 | Endothelial Cells |
Experimental Protocols
The investigation into the anti-inflammatory mechanisms of Danshenol A employed a series of established in vitro methodologies.
Cell Culture and Treatment
Human umbilical vein endothelial cells (HUVECs) were cultured and treated with TNF-α to induce an inflammatory response. Danshenol A was then administered to assess its inhibitory effects.
Western Blot Analysis
This technique was used to quantify the protein expression levels of ICAM-1, phosphorylated IKKβ, and phosphorylated IκBα, as well as the nuclear levels of the NF-κB p65 subunit.
Monocyte Adhesion Assay
To determine the functional consequence of ICAM-1 inhibition, a monocyte adhesion assay was performed. Fluorescently labeled monocytes were added to a monolayer of TNF-α-stimulated endothelial cells (with or without Danshenol A treatment), and the number of adherent monocytes was quantified.
Measurement of Reactive Oxygen Species (ROS)
Intracellular ROS levels were measured using fluorescent probes, such as DCFH-DA, to evaluate the effect of Danshenol A on TNF-α-induced oxidative stress.
Visualizations
Danshenol A's Anti-Inflammatory Signaling Pathway
Caption: Danshenol A inhibits TNF-α-induced inflammation by targeting NOX4 and IKK.
General Experimental Workflow for In Vitro Anti-inflammatory Assays
Caption: A generalized workflow for evaluating the anti-inflammatory activity of compounds in vitro.
Conclusion
Danshenol A has emerged as a promising anti-inflammatory agent with a well-defined mechanism of action involving the inhibition of the NF-κB signaling pathway. Its ability to suppress key events in vascular inflammation suggests its potential therapeutic application in diseases such as atherosclerosis. In stark contrast, the anti-inflammatory potential of this compound remains to be elucidated. Future research, including direct comparative studies, is imperative to understand the structure-activity relationship among Danshenol analogues and to fully assess the therapeutic potential of this compound. For researchers and drug development professionals, Danshenol A provides a solid foundation for further investigation, while this compound represents an unexplored territory with potential for novel discoveries in anti-inflammatory therapy.
A Comparative Analysis of Danshenol A and Other Bioactive Tanshinones from Salvia miltiorrhiza
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Danshenol A with other prominent tanshinones isolated from the medicinal plant Salvia miltiorrhiza (Danshen). The comparative analysis is based on experimental data from peer-reviewed studies, focusing on cytotoxic, anti-inflammatory, and antioxidant activities. Detailed experimental protocols and signaling pathway diagrams are provided to support the presented data.
Introduction to Tanshinones
Salvia miltiorrhiza, commonly known as Danshen, is a traditional Chinese medicine renowned for its therapeutic properties, particularly in the treatment of cardiovascular and cerebrovascular diseases[1][2]. The lipophilic constituents of its roots, known as tanshinones, are major contributors to its pharmacological effects[3][4][5]. These abietane diterpenoids, including well-studied compounds like tanshinone I, tanshinone IIA, and cryptotanshinone, have demonstrated a wide range of biological activities, such as anti-inflammatory, antioxidant, and potent anticancer effects[1][3][4]. This guide focuses on Danshenol A, a related diterpenoid, and compares its bioactivity with these established tanshinones.
Comparative Analysis of Biological Activities
This section details the comparative cytotoxic, anti-inflammatory, and antioxidant properties of Danshenol A against other major tanshinones.
Cytotoxic and Antiproliferative Effects
Recent studies have highlighted the significant cytotoxic and antiproliferative potential of Danshenol A, suggesting it may be one of the most potent compounds in this class. Experimental data indicates that Danshenol A surpasses the effects of dihydrotanshinone I, which is itself considered a highly cytotoxic tanshinone.
Table 1: Comparative Antiproliferative Activity of Tanshinones on Cancer Cell Lines
| Compound | Cell Line | Concentration (µM) | Inhibition of Proliferation (%) | Reference |
| Danshenol A | MDA-MB-231 | 2.5 | ~72% | [6] |
| 5.0 | 100% | [6] | ||
| HL-60 | 2.5 | ~50% | [6] | |
| 5.0 | ~85% | [6] | ||
| Dihydrotanshinone I | MDA-MB-231 | 2.5 | ~30% | [6] |
| 5.0 | ~65% | [6] | ||
| HL-60 | 2.5 | ~25% | [6] | |
| 5.0 | ~70% | [6] | ||
| Tanshinone IIA | MDA-MB-231 | 5.0 | ~20% | [6] |
| HL-60 | 5.0 | ~20% | [6] |
Table 2: Comparative Cytotoxic Activity (Metabolic Activity) of Tanshinones on Cancer Cell Lines
| Compound | Cell Line | Concentration (µM) | Reduction in Metabolic Activity (%) | Reference |
| Danshenol A | MDA-MB-231 | 2.5 | ~53% | [6] |
| 5.0 | ~99% | [6] | ||
| HL-60 | 2.5 | ~65% | [6] | |
| 5.0 | ~82% | [6] | ||
| Dihydrotanshinone I | MDA-MB-231 | 2.5 | ~25% | [6] |
| 5.0 | ~58% | [6] | ||
| HL-60 | 2.5 | ~40% | [6] | |
| 5.0 | ~58% | [6] | ||
| Tanshinone IIA | MDA-MB-231 | 5.0 | ~20% | [6] |
| HL-60 | 5.0 | ~20% | [6] |
Anti-inflammatory Activity
Antioxidant Activity
The antioxidant properties of various tanshinones have been documented, contributing to their protective effects against oxidative stress-related conditions. However, specific quantitative data, such as IC50 values from DPPH or other radical scavenging assays, directly comparing Danshenol A with other tanshinones, is currently limited in the scientific literature. The general antioxidant activity of tanshinones is attributed to their chemical structure, which allows them to scavenge free radicals[1].
Signaling Pathways and Mechanisms of Action
The biological activities of Danshenol A and other tanshinones are mediated through the modulation of various cellular signaling pathways.
Danshenol A-Mediated Inhibition of the NF-κB Pathway
Danshenol A has been demonstrated to inhibit the activation of the NF-κB pathway induced by the pro-inflammatory cytokine TNF-α. This inhibition is crucial for its anti-inflammatory effects, particularly in the context of atherosclerosis.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Tanshinones and diethyl blechnics with anti-inflammatory and anti-cancer activities from Salvia miltiorrhiza Bunge (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. Danshenol A inhibits TNF-α-induced expression of intercellular adhesion molecule-1 (ICAM-1) mediated by NOX4 in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]
Comparative Efficacy of Danshenol C and Standard of Care for Peritoneal Fibrosis: A Guide for Researchers
This guide provides a detailed comparison of the emerging therapeutic agent Danshenol C with the current standard of care for peritoneal fibrosis. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and underlying mechanisms of novel treatments for this condition. The information is presented through quantitative data summaries, detailed experimental protocols, and visualizations of key signaling pathways.
Overview of Peritoneal Fibrosis and Current Treatments
Peritoneal fibrosis is a severe complication of long-term peritoneal dialysis, characterized by the excessive deposition of extracellular matrix on the peritoneal membrane, leading to ultrafiltration failure. The standard of care is not well-defined and generally involves managing symptoms and underlying inflammation. Treatments may include corticosteroids and immunosuppressants, though their efficacy can be limited and associated with significant side effects.[1] More recently, drugs with anti-fibrotic properties, such as tamoxifen, nintedanib, and pirfenidone, have been investigated, primarily in other fibrotic diseases, with some preclinical data suggesting potential for peritoneal fibrosis.[1][2][3][4]
This compound: A Novel Therapeutic Candidate
This compound is a bioactive compound derived from Salvia miltiorrhiza, a traditional Chinese medicine.[5] Recent studies have highlighted its potential to reverse peritoneal fibrosis by modulating key signaling pathways involved in inflammation and cellular stress.[5][6]
Quantitative Data Comparison
The following tables summarize the available quantitative data on the efficacy of this compound in vitro, compared with representative data for other potential therapeutic agents. It is important to note that these data are from different studies and experimental models, and direct comparisons should be made with caution.
Table 1: In Vitro Efficacy of this compound on Human Peritoneal Mesothelial Cells (HMrSV5)
| Biomarker | Treatment Group | Observed Effect | Significance |
| Cell Viability (CCK-8 Assay) | High Glucose (4.25% PDS) | Decrease | - |
| This compound (10 µM & 20 µM) + High Glucose | Significant reversal of decreased viability | P < 0.05 | |
| Fibrosis Markers | |||
| VEGF-A (protein) | High Glucose | Increase | - |
| This compound + High Glucose | Decrease | - | |
| E-cadherin (protein) | High Glucose | Decrease | - |
| This compound + High Glucose | Increase | - | |
| Signaling Molecules (mRNA Expression) | |||
| MAPK8 (JNK1) | This compound + High Glucose | Significant Decrease | P < 0.05 |
| MAPK14 (P38) | This compound (low concentration) + High Glucose | Significant Decrease | P < 0.05 |
| STAT3 | This compound (low concentration) + High Glucose | Decrease | P < 0.05 |
| CASP3 | This compound + High Glucose | Significant Increase | P < 0.05 |
| Signaling Molecules (Protein Expression) | |||
| MAPK8 (JNK1) | This compound + High Glucose | Decrease | P < 0.05 |
| MAPK14 (P38) | This compound + High Glucose | Significant Increase | P < 0.05 |
| STAT3 | This compound + High Glucose | Decrease | P < 0.05 |
| CASP3 | This compound + High Glucose | Significant Increase | P < 0.05 |
Data summarized from a study by Liang et al. (2023).[5]
Table 2: Efficacy of Selected Standard of Care and Investigational Therapies for Peritoneal Fibrosis
| Therapy | Model | Key Findings | Reference |
| Tamoxifen | PD patients with peritoneal sclerosis | Reduced mortality (22% vs. 71% in controls, p=0.03); No patients developed encapsulating peritoneal sclerosis (EPS) compared to 4 in the control group. | --INVALID-LINK--[2] |
| Nintedanib | Mouse model of peritoneal fibrosis | Lessened peritoneal fibrosis, reduced collagen I and fibronectin expression; Inhibited mesothelial-to-mesenchymal transition, inflammation, and angiogenesis. | --INVALID-LINK--[3] |
| Pirfenidone | Case report in a patient with idiopathic retroperitoneal fibrosis | Good response in a patient who did not respond to glucocorticoids and immunosuppressants. | --INVALID-LINK--[4] |
| Paricalcitol | Mouse model of peritoneal dialysis | Prevents peritoneal membrane deterioration, reducing fibrosis and ultrafiltration failure. | --INVALID-LINK--[7] |
Experimental Protocols
This compound In Vitro Efficacy Studies
Cell Culture and Treatment:
-
Cell Line: Human peritoneal mesothelial cells (HMrSV5).
-
Induction of Fibrosis: Cells were treated with high glucose peritoneal dialysate (4.25% PDS) for 48 hours to induce a fibrotic phenotype.
-
This compound Treatment: Cells were co-cultured with various concentrations of this compound (10, 20, 40, 80, and 160 µM) and 4.25% PDS for 48 hours.[5]
Cell Viability Assay (CCK-8):
-
HMrSV5 cells were seeded in 96-well plates.
-
After treatment, CCK-8 solution was added to each well and incubated for 2 hours.
-
The absorbance at 450 nm was measured using a spectrophotometer to determine cell viability.[5]
Quantitative Real-Time PCR (qPCR):
-
Total RNA was extracted from treated cells.
-
cDNA was synthesized using reverse transcription.
-
qPCR was performed to measure the mRNA expression levels of target genes (MAPK8, MAPK14, STAT3, CASP3).[5][6]
Western Blot Analysis:
-
Total protein was extracted from treated cells.
-
Protein samples were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was incubated with primary antibodies against target proteins (VEGF-A, E-cadherin, MAPK8, MAPK14, STAT3, CASP3) followed by secondary antibodies.
Immunohistochemistry (In Vivo Mouse Model):
-
Peritoneal tissue from a mouse model of peritoneal fibrosis was collected.
-
Tissue sections were stained with antibodies against VEGF-A and E-cadherin to assess protein expression and localization.[5]
Signaling Pathways and Mechanisms of Action
This compound appears to exert its anti-fibrotic effects by modulating several key signaling pathways implicated in the pathogenesis of peritoneal fibrosis.[5][6]
References
- 1. Prevention and Treatment of Peritoneal Dialysis-Associated Fibrosis with Intraperitoneal Anti-Fibrotic Therapy in Experimental Peritoneal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical experience with tamoxifen in peritoneal fibrosing syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nintedanib attenuates peritoneal fibrosis by inhibiting mesothelial-to-mesenchymal transition, inflammation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effective therapy of pirfenidone in a patient with idiopathic retroperitoneal fibrosis: report of a case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of this compound in reversing peritoneal fibrosis: novel network pharmacological analysis and biological validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Paricalcitol Reduces Peritoneal Fibrosis in Mice through the Activation of Regulatory T Cells and Reduction in IL-17 Production - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Danshenol C and Synthetic Anti-inflammatory Drugs: A Guide for Researchers
In the landscape of anti-inflammatory drug discovery, both natural compounds and synthetic molecules present unique advantages and mechanisms of action. This guide provides a detailed comparison of Danshenol C, a bioactive compound derived from Salvia miltiorrhiza (Danshen), with two widely used synthetic anti-inflammatory drugs: Indomethacin, a nonsteroidal anti-inflammatory drug (NSAID), and Dexamethasone, a corticosteroid. This analysis is intended for researchers, scientists, and drug development professionals, offering a comparative look at their mechanisms, efficacy based on available data, and the experimental protocols used for their evaluation.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of this compound and synthetic drugs like Indomethacin and Dexamethasone are rooted in their distinct interactions with key signaling pathways involved in the inflammatory response.
This compound and Related Compounds: The anti-inflammatory properties of Danshen are attributed to several of its constituents, including this compound, Tanshinone IIA, and Salvianolic acid B. These compounds are known to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Danshen compounds have been shown to inhibit the degradation of IκBα, thereby preventing NF-κB activation.[1][2][3]
Indomethacin: As a non-selective NSAID, Indomethacin's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][5] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking COX enzymes, Indomethacin reduces the production of these pro-inflammatory prostaglandins.
Dexamethasone: Dexamethasone, a potent synthetic glucocorticoid, exerts its anti-inflammatory effects through multiple mechanisms. It can diffuse across the cell membrane and bind to cytosolic glucocorticoid receptors. This complex then translocates to the nucleus, where it can upregulate the expression of anti-inflammatory proteins and downregulate the expression of pro-inflammatory genes by interfering with transcription factors like NF-κB and AP-1. Dexamethasone is also a potent inhibitor of COX-2 expression.[6]
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data on the anti-inflammatory activity of this compound-related compounds and the synthetic drugs, Indomethacin and Dexamethasone.
Disclaimer: The data presented below is compiled from various studies. Direct head-to-head comparisons of these compounds under identical experimental conditions are limited. Therefore, these tables should be interpreted as a comparative overview rather than a direct measure of relative potency.
Table 1: In Vitro Anti-inflammatory Activity of Danshen-derived Compounds
| Compound | Target/Assay | Cell Line | Concentration | Effect | Citation |
| Tanshinone Compound 9 | TNF-α Production | LPS-stimulated THP-1 macrophages | 5µM | 56.3% inhibition | [7] |
| IL-1β Production | LPS-stimulated THP-1 macrophages | 5µM | 67.6% inhibition | [7] | |
| IL-8 Production | LPS-stimulated THP-1 macrophages | 5µM | 51.7% inhibition | [7] | |
| Salvianolic Acid A | IKKβ Activity | Cell-free assay | - | Ki value of 3.63 µM | [8] |
| Salvianolic Acid B | pIκB-α & NF-κB p65 levels | Collagen-induced arthritic rat joint tissue | 20 & 40 mg/kg | Marked decrease | [1][2] |
Table 2: In Vitro Anti-inflammatory Activity of Synthetic Drugs
| Compound | Target/Assay | Cell Line/System | IC50 / Effective Concentration | Citation |
| Indomethacin | COX-1 | Human Articular Chondrocytes | 0.063 µM | [6] |
| COX-2 | Human Articular Chondrocytes | 0.48 µM | [6] | |
| COX-2 | Murine | 127 nM | [4] | |
| Dexamethasone | COX-2 | Human Articular Chondrocytes | 0.0073 µM | [6] |
| TNF-α-induced apoptosis | MCF-7 cells | 100 nM | 80-90% blockage |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Signaling Pathways
Experimental Workflow
References
- 1. Salvianolic Acid B Suppresses Inflammatory Mediator Levels by Downregulating NF-κB in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvianolic Acid B Suppresses Inflammatory Mediator Levels by Downregulating NF-κB in a Rat Model of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salvianolic acid B inhibits atherosclerosis and TNF-α-induced inflammation by regulating NF-κB/NLRP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New indomethacin analogs as selective COX-2 inhibitors: Synthesis, COX-1/2 inhibitory activity, anti-inflammatory, ulcerogenicity, histopathological, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the anti-inflammatory activities of tanshinones isolated from Salvia miltiorrhiza var. alba roots in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Salvianolic acid A suppress lipopolysaccharide-induced NF-κB signaling pathway by targeting IKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Targets of Danshenol C: A Comparative Guide to CRISPR-Based Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CRISPR-Cas9 technology with alternative methods for validating the therapeutic targets of Danshenol C, a bioactive compound derived from Salvia miltiorrhiza. We present supporting experimental protocols and data frameworks to objectively assess the performance of each approach.
Introduction to this compound and Target Validation
This compound is a natural compound that has shown potential therapeutic effects in various disease models. Recent network pharmacology studies have predicted several core protein targets for this compound, including STAT3, MAPK14, MAPK8, and CASP3. These proteins are involved in key signaling pathways such as MAPK, Apoptosis, and JAK-STAT.[1] Validating these putative targets is a critical step in the drug development pipeline to ensure that the therapeutic effects of this compound are indeed mediated through these proteins.[2][3]
CRISPR-Cas9 gene editing has emerged as a powerful and precise tool for therapeutic target validation.[2][3][4] This technology allows for the direct modification of genes within cellular and animal models, providing a robust method to establish a causal link between a target and a phenotype.[5]
Comparison of Target Validation Methodologies
The following table compares the CRISPR-Cas9 system with other common techniques used for therapeutic target validation.
| Feature | CRISPR-Cas9 | RNA interference (RNAi) | Small Molecule Inhibitors |
| Mechanism of Action | Permanent gene knockout or modification at the DNA level.[2][5] | Transient knockdown of mRNA, leading to reduced protein expression. | Reversible or irreversible inhibition of protein function. |
| Specificity | High, with potential for off-target effects that can be mitigated with careful guide RNA design. | Prone to off-target effects due to partial sequence homology. | Can have off-target effects on other proteins, especially those with similar binding sites. |
| Efficiency of Target Modulation | Complete protein knockout is achievable. | Incomplete knockdown is common, leading to residual protein activity. | Potency and specificity can vary widely between inhibitors. |
| Duration of Effect | Permanent and heritable in cell lines.[2] | Transient, requiring continuous administration of RNAi reagents. | Dependent on the pharmacokinetic properties of the inhibitor. |
| Model System Compatibility | Broad, applicable to a wide range of cell lines and in vivo models.[3][] | Effective in many cell lines, but in vivo delivery can be challenging. | Dependent on cell permeability and in vivo bioavailability. |
| Cost | Initial setup can be costly, but individual experiments are becoming more affordable. | Relatively low cost for reagents. | Cost varies depending on the inhibitor. |
Experimental Protocol: CRISPR-Cas9 Mediated Validation of STAT3 as a this compound Target
This protocol outlines a typical workflow for validating STAT3 as a therapeutic target of this compound in a cancer cell line.
1. Design and Synthesis of STAT3-targeting single-guide RNAs (sgRNAs)
-
Identify the genomic sequence of the STAT3 gene.
-
Use online design tools (e.g., CHOPCHOP, CRISPOR) to design at least three sgRNAs targeting an early exon of STAT3 to maximize the likelihood of a frameshift mutation and subsequent gene knockout.
-
Synthesize the designed sgRNAs.
2. Generation of a STAT3 Knockout Cell Line
-
Culture a suitable cancer cell line (e.g., HeLa, A549).
-
Co-transfect the cells with a Cas9 nuclease expression vector and each of the designed STAT3 sgRNAs. A non-targeting sgRNA should be used as a negative control.
-
Select for transfected cells using an appropriate marker (e.g., antibiotic resistance, fluorescence).
-
Isolate single-cell clones and expand them into clonal populations.
3. Validation of STAT3 Knockout
-
Extract genomic DNA from the clonal cell lines and perform Sanger sequencing of the targeted region to identify insertions or deletions (indels).
-
Perform Western blotting to confirm the absence of STAT3 protein expression in the knockout clones.
4. Phenotypic Assays
-
Treat both the wild-type and STAT3 knockout cell lines with a range of concentrations of this compound.
-
Perform cell viability assays (e.g., MTT, CellTiter-Glo) to determine if the knockout of STAT3 confers resistance to this compound-induced cell death.
-
Conduct other relevant functional assays, such as cell migration or apoptosis assays, to assess the impact of STAT3 knockout on the cellular response to this compound.
5. Data Analysis
-
Compare the dose-response curves of this compound in wild-type versus STAT3 knockout cells. A rightward shift in the curve for the knockout cells would indicate that STAT3 is a key target of this compound.
-
Statistically analyze the results of the functional assays to determine the significance of the observed differences.
Visualizing the Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for CRISPR-based target validation and the putative signaling pathway of this compound.
References
- 1. Molecular mechanism of this compound in reversing peritoneal fibrosis: novel network pharmacological analysis and biological validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selectscience.net [selectscience.net]
- 3. biocompare.com [biocompare.com]
- 4. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cross-Species Metabolic Profiling of Danshenol C: A Comparative Guide
An In-depth Analysis of Danshenol C Metabolism in Humans, Rats, Mice, Dogs, and Monkeys
This compound, a bioactive phenolic acid derived from Salvia miltiorrhiza (Danshen), has garnered significant interest for its potential therapeutic applications. Understanding its metabolic fate across different species is crucial for preclinical drug development and predicting its pharmacokinetic profile in humans. This guide provides a comprehensive comparison of this compound metabolism, presenting available data, experimental methodologies, and highlighting key inter-species differences.
Quantitative Metabolic Data
Currently, comprehensive quantitative data on the cross-species metabolism of this compound remains limited in publicly available literature. While studies on the broader Danshen extract and related compounds like Danshensu (Danshenol A/B) exist, specific metabolite concentrations for this compound across humans, rats, mice, dogs, and monkeys are not well-documented in a comparative format.
However, based on the metabolism of structurally similar phenolic compounds and preliminary findings for Danshensu, Phase II conjugation reactions, specifically glucuronidation and sulfation, are anticipated to be the major metabolic pathways for this compound. Research on a Danshensu-derived compound in rats indicated that Phase II metabolites were predominant[1].
Future studies employing quantitative analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are necessary to generate precise data on the formation rates and concentrations of this compound metabolites in various species.
Experimental Protocols
The following protocols outline standard methodologies for investigating the in vitro metabolism of this compound, which are crucial for generating the comparative data required by researchers.
In Vitro Metabolism of this compound in Liver Microsomes
This protocol is designed to assess the Phase I (cytochrome P450-mediated) and Phase II (e.g., glucuronidation, sulfation) metabolism of this compound.
Materials:
-
This compound
-
Pooled liver microsomes (human, rat, mouse, dog, monkey)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and this compound at the desired concentration.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiation of Reaction:
-
For Phase I metabolism, add the NADPH regenerating system.
-
For Phase II glucuronidation, add UDPGA.
-
For Phase II sulfation, add PAPS.
-
For a comprehensive metabolic profile, a combination of co-factors can be used.
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step also serves to precipitate proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new tube and analyze using a validated LC-MS/MS method to identify and quantify this compound and its metabolites.
LC-MS/MS Analytical Method for this compound and its Metabolites
A sensitive and specific LC-MS/MS method is essential for the accurate quantification of this compound and its metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is typically suitable for separating phenolic compounds.
-
Mobile Phase: A gradient elution with water (containing a small amount of formic acid, e.g., 0.1%, to improve peak shape and ionization) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: A typical flow rate would be in the range of 0.2-0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducibility.
Mass Spectrometric Conditions (Example):
-
Ionization Mode: ESI in either positive or negative ion mode, depending on the ionization efficiency of this compound and its metabolites. Negative ion mode is often effective for phenolic acids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, where specific precursor-to-product ion transitions for this compound and each potential metabolite are monitored.
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized to achieve maximum sensitivity.
Metabolic Pathways and Visualizations
Based on the metabolism of Danshensu and other related phenolic acids, the primary metabolic pathways for this compound are expected to be hydroxylation (Phase I), followed by extensive glucuronidation and sulfation (Phase II). Species-specific differences are likely to occur in the extent and site of these conjugation reactions. For instance, studies on other flavonoids have shown significant differences in glucuronidation and sulfation between humans and rats[2].
Below are conceptual diagrams illustrating a typical experimental workflow for a cross-species metabolism study and the potential metabolic pathways of this compound.
Conclusion
The cross-species comparison of this compound metabolism is an area that requires further investigation to provide the quantitative data necessary for robust preclinical to clinical extrapolation. The experimental protocols and potential metabolic pathways outlined in this guide serve as a foundational framework for researchers in drug development. Future studies focusing on generating quantitative metabolite data across multiple species will be invaluable in elucidating the complete metabolic profile of this compound and ensuring its safe and effective therapeutic use.
References
A Comparative Analysis of Danshenol C and Other Salvia Compounds on Cancer Cell Cytotoxicity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic effects of Danshenol C against other prominent compounds derived from Salvia miltiorrhiza (Danshen). This analysis is supported by available experimental data on cytotoxicity and an overview of the underlying molecular mechanisms.
Introduction
Salvia miltiorrhiza, a perennial plant widely used in traditional Chinese medicine, is a rich source of bioactive compounds with demonstrated therapeutic potential. Among these, the diterpenoids, including danshenols and tanshinones, have garnered significant attention for their anticancer properties. This guide focuses on comparing the in vitro cytotoxicity of this compound with other well-studied Salvia compounds, namely Danshenol A, Tanshinone IIA, Cryptotanshinone, and Salvianolic Acid B, against various cancer cell lines.
Comparative Cytotoxicity of Salvia Compounds
The cytotoxic efficacy of Salvia compounds is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. While direct comparative studies for this compound are limited, this guide compiles available data to provide a relative understanding of its potential.
A key study directly compared the cytotoxic effects of Danshenol A, Dihydrotanshinone I, and Tanshinone IIA on human breast adenocarcinoma (MDA-MB-231) and human leukemia (HL-60) cell lines. The results highlighted the potent antiproliferative and cytotoxic nature of Danshenol A, which demonstrated a stronger effect than Dihydrotanshinone I, a compound itself considered to be one of the more cytotoxic tanshinones[1]. This suggests that danshenols, as a class, may possess significant anticancer activity.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Danshenol A | MDA-MB-231 (Breast) | < 5 µM (complete inhibition at 5 µM) | [1] |
| HL-60 (Leukemia) | ~2.5 µM | [1] | |
| Tanshinone IIA | MDA-MB-231 (Breast) | > 5 µM (20% inhibition at 5 µM) | [1] |
| HL-60 (Leukemia) | > 5 µM (20% inhibition at 5 µM) | [1] | |
| HepG2 (Liver) | ~12.5-25 µM | ||
| Cryptotanshinone | HepG2 (Liver) | > 25 µM | |
| Dihydrotanshinone I | MDA-MB-231 (Breast) | ~10 µM | [1] |
| HL-60 (Leukemia) | ~5 µM | [1] | |
| Salvianolic Acid B | Not readily available | - |
Note: The IC50 values can vary depending on the specific cancer cell line, assay method, and experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols
The following are detailed methodologies for common cytotoxicity assays used to evaluate the efficacy of natural compounds like this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the Salvia compounds (e.g., this compound, Tanshinone IIA) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined from the dose-response curve.
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After compound treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Protein-Bound Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.
Signaling Pathways in Salvia Compound-Induced Cytotoxicity
The cytotoxic effects of Salvia compounds are often mediated through the modulation of various signaling pathways that regulate cell proliferation, apoptosis (programmed cell death), and survival.
General Experimental Workflow for Cytotoxicity Assays
The following diagram illustrates a typical workflow for assessing the cytotoxicity of natural compounds.
Apoptosis Signaling Pathway
Many Salvia compounds, including tanshinones, induce apoptosis in cancer cells. This process is tightly regulated by a complex network of pro-apoptotic and anti-apoptotic proteins. The diagram below provides a simplified overview of the intrinsic and extrinsic apoptosis pathways.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation. Many cancer cells exhibit aberrant activation of this pathway. Some Salvia compounds have been shown to inhibit the PI3K/Akt pathway, leading to decreased cancer cell survival.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another critical pathway involved in regulating cell proliferation, differentiation, and apoptosis. The ERK, JNK, and p38 MAPK pathways are the most well-characterized. Dysregulation of these pathways is common in cancer.
Conclusion
The available evidence suggests that danshenols, including Danshenol A, are potent cytotoxic agents against cancer cells. While direct comparative data for this compound remains to be fully elucidated, the strong performance of its analogue warrants further investigation into its anticancer potential. The cytotoxicity of Salvia compounds is often mediated through the induction of apoptosis and the modulation of key signaling pathways such as PI3K/Akt and MAPK. Future research should focus on conducting direct comparative studies of this compound against other Salvia compounds across a broader range of cancer cell lines to definitively establish its efficacy and to further explore its mechanisms of action. This will be crucial for its potential development as a novel anticancer therapeutic.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Danshenol C
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe handling and disposal of Danshenol C, a phenolic compound. Due to the absence of specific disposal data for this compound, the following procedures are based on established best practices for the disposal of phenolic compounds in general. It is imperative to consult your institution's specific safety protocols and a certified hazardous waste disposal company to ensure full compliance with local, state, and federal regulations.
Key Safety and Handling Data for Phenolic Compounds
The following table summarizes essential safety information applicable to phenolic compounds, which should be considered when handling this compound.
| Property | Value | Source(s) |
| Toxicity | Toxic if swallowed. | [1] |
| Skin Contact | Causes skin irritation. May cause an allergic skin reaction. | [2][3] |
| Eye Contact | Causes serious eye damage. | [2] |
| Environmental Hazard | Harmful to aquatic life. Very toxic to aquatic life with long-lasting effects. | [1][2] |
| Storage | Store in a tightly closed container in a dry, well-ventilated area. Keep away from heat, sparks, and open flames. Protect from light. | [2][4] |
| Incompatible Materials | Strong acids and oxidizing agents. | [5] |
Detailed Disposal Procedures
The following step-by-step protocols are designed to guide laboratory personnel in the safe disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate PPE to minimize exposure:
-
Safety Goggles: Tightly fitting safety goggles are essential to protect against splashes.[2]
-
Chemical-Resistant Gloves: Use nitrile or other appropriate chemical-resistant gloves.[6]
-
Laboratory Coat: A protective lab coat should be worn.[2]
-
Respiratory Protection: If there is a risk of generating vapors or aerosols, respiratory protection is required.[2]
Step 2: Waste Segregation and Collection
Proper segregation of waste is crucial to prevent dangerous chemical reactions and ensure compliant disposal.
-
Solid Waste (Unused or Expired Product):
-
Collect unwanted solid this compound in a clearly labeled, sealed container suitable for hazardous chemical waste.[7]
-
-
Liquid Waste (Solutions):
-
Contaminated Materials:
Step 3: Waste Storage
Store all sealed waste containers in a designated, well-ventilated chemical waste storage area.[9] This area should be away from incompatible materials and sources of ignition.[4][5]
Step 4: Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.[9]
-
Absorb Spill: For liquid spills, use an inert absorbent material like sand, vermiculite, or diatomaceous earth to contain the spill.[5][9]
-
Collect Absorbed Material: Carefully scoop the absorbed material into a suitable, closed container for disposal as hazardous waste.[5][9]
-
Decontaminate Area: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as contaminated waste.[9]
Step 5: Final Disposal
Arrange for the collection of the chemical waste by a licensed and certified hazardous waste disposal company.[5][9] Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.[9][10] The safest and most common method for the final disposal of phenolic compounds is incineration at an authorized facility.[5][7]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. youtube.com [youtube.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 9. benchchem.com [benchchem.com]
- 10. DSpace [iris.who.int]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
